Product packaging for Isorhamnetin 3-glucuronide(Cat. No.:CAS No. 36687-76-0)

Isorhamnetin 3-glucuronide

货号: B106423
CAS 编号: 36687-76-0
分子量: 492.4 g/mol
InChI 键: VVZWHOMBDMMRSC-NTKSAMNMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Isorhamnetin 3-glucuronide is a glucosiduronic acid and a member of flavonoids.
This compound has been reported in Rubus idaeus, Persicaria decipiens, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20O13 B106423 Isorhamnetin 3-glucuronide CAS No. 36687-76-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13/c1-32-11-4-7(2-3-9(11)24)18-19(14(26)13-10(25)5-8(23)6-12(13)33-18)34-22-17(29)15(27)16(28)20(35-22)21(30)31/h2-6,15-17,20,22-25,27-29H,1H3,(H,30,31)/t15-,16-,17+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZWHOMBDMMRSC-NTKSAMNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957931
Record name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36687-76-0
Record name Isorhamnetin 3-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36687-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isorhamnetin-3-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036687760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISORHAMNETIN-3-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MZB5M8D8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isorhamnetin 3-Glucuronide: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin (B1672294) 3-glucuronide, a significant flavonoid metabolite, is garnering increasing attention within the scientific community for its potential therapeutic applications. As a conjugated form of isorhamnetin, it exhibits modified bioavailability and bioactivity, making its study crucial for drug development and nutritional science. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of Isorhamnetin 3-glucuronide. It details experimental protocols for its extraction and quantification and visualizes key biochemical pathways associated with its biosynthesis and mechanism of action, offering a critical resource for researchers in the field.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant and health-promoting properties. Isorhamnetin, an O-methylated flavonol derived from quercetin, and its glycosidic forms, are of particular interest. This compound is a key conjugate of isorhamnetin, and understanding its natural distribution is vital for harnessing its potential. This document serves as a technical resource, compiling current knowledge on the natural occurrences and analytical methodologies for this compound.

Natural Sources and Distribution

This compound has been identified in a variety of plant species. Its presence is often alongside other isorhamnetin glycosides. The distribution can vary significantly between different plant parts and is influenced by environmental factors and the plant's developmental stage.

Key Natural Sources:

  • Chicory (Cichorium intybus): The leaves and plant of chicory are reported to contain this compound.[1]

  • Raspberry (Rubus idaeus): This fruit-bearing plant is another documented source of this compound.[2]

  • Water Pepper (Persicaria decipiens): This plant has also been identified as containing this compound.[2]

  • Marigold (Tagetes erecta): Isomers of isorhamnetin-3-O-glucuronide have been detected in the flowers of Tagetes erecta.[3]

While direct quantitative data for this compound is limited in the literature, the concentration of other related isorhamnetin glycosides in various plants provides valuable context for its potential abundance.

Quantitative Data

The quantification of this compound in plant matrices is a complex task. The tables below summarize the available quantitative data for various isorhamnetin glycosides, offering a comparative overview.

Table 1: Quantitative Data of Isorhamnetin Glycosides in Various Plant Sources

Plant SpeciesPlant PartIsorhamnetin GlycosideConcentration (mg/100g DW unless otherwise specified)Reference
Hippophae rhamnoides (Sea Buckthorn)BerriesIsorhamnetin-3-O-glucoside62.0 - 217.0[4]
Hippophae rhamnoides (Sea Buckthorn)BerriesIsorhamnetin-3-O-rutinoside96.4 - 228[4]
Hippophae rhamnoides (Sea Buckthorn)BerriesIsorhamnetin-3-O-glucoside-7-O-rhamnoside37.8 - 90.8[4]
Opuntia ficus-indica (Prickly Pear)CladodesIsorhamnetin-3-O-rutinoside703.33 ± 28.45[4]
Opuntia ficus-indica (Prickly Pear)PulpsIsorhamnetin-3-O-rutinoside271.39 ± 25.59[4]
Opuntia ficus-indica (Prickly Pear)PeelsIsorhamnetin-3-O-rutinoside254.51 ± 31.03[4]
Opuntia ficus-indica (Prickly Pear)CladodesIsorhamnetin-3-O-glucoside149.71 ± 10.13[4]
Opuntia ficus-indica (Prickly Pear)PulpsIsorhamnetin-3-O-glucoside184.14 ± 14.91[4]
Opuntia ficus-indica (Prickly Pear)PeelsIsorhamnetin-3-O-glucoside223.66 ± 14.44[4]
Ginkgo bilobaLeavesIsorhamnetin-3-O-rutinoside30 - 80[5]

Experimental Protocols

The accurate extraction and quantification of this compound are paramount for research and development. Below are detailed methodologies adapted from established protocols for flavonoid analysis.

Extraction of Isorhamnetin Glycosides

This protocol outlines a general method for the extraction of isorhamnetin glycosides from plant material, which can be optimized for specific matrices.

Objective: To extract isorhamnetin glycosides from dried plant material.

Materials:

  • Dried and powdered plant material

  • 80% Ethanol (B145695)

  • Petroleum ether

  • Ethyl acetate

  • n-Butanol

  • Polyamide resin

  • Reflux apparatus

  • Rotary evaporator

  • pH meter

Procedure:

  • Reflux Extraction:

    • Take a known quantity of dried and powdered plant material.

    • Add 10-15 volumes of 80% ethanol.

    • Reflux the mixture for 2 hours.

    • Repeat the extraction process twice.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Sequentially partition the aqueous suspension with petroleum ether, ethyl acetate, and n-butanol.

    • The n-butanol fraction, which is enriched with flavonoid glycosides, is collected.

  • Polyamide Column Chromatography:

    • Concentrate the n-butanol fraction to remove the solvent.

    • Dissolve the residue in a minimal amount of the mobile phase.

    • Load the sample onto a polyamide resin column.

    • Elute the column with a gradient of ethanol in water (e.g., 25% ethanol) to separate the isorhamnetin glycosides.

  • Purification:

    • Collect the fractions containing the target compound.

    • Concentrate the purified fraction to near dryness.

    • Adjust the pH of the concentrate to 2-3 with an appropriate acid.

    • Allow the solution to stand at a low temperature to facilitate precipitation.

    • Filter and dry the precipitate to obtain purified isorhamnetin glycosides.

This protocol is based on a method for extracting isorhamnetin-3-O-β-D-6-O-α-L-rhamnosyl-D-glucose and can be adapted for this compound.[6]

Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of flavonoids.

Objective: To quantify this compound in a plant extract.

Instrumentation:

  • UPLC system with a C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • This compound standard

Procedure:

  • Sample Preparation:

    • Prepare the plant extract as described in the extraction protocol.

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., 50% methanol).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A typical gradient would start with a low percentage of B, increasing linearly to elute the compounds of interest.

    • Flow Rate: 0.3 - 0.4 mL/min

    • Column Temperature: 35-40 °C

    • Injection Volume: 1-5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for flavonoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For this compound (m/z 491), characteristic fragment ions would be monitored.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound standard.

    • Analyze the samples and quantify the amount of this compound by comparing the peak area to the calibration curve.

This protocol is a generalized procedure based on established UPLC-MS/MS methods for flavonoid quantification.[7][8]

Signaling Pathways and Biosynthesis

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general flavonoid pathway. It begins with the amino acid phenylalanine and proceeds through the phenylpropanoid and flavonoid biosynthetic routes to produce the precursor, isorhamnetin. The final step involves the attachment of a glucuronic acid moiety.[9][10][11]

This compound Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Quercetin Quercetin Dihydrokaempferol->Quercetin F3'H, FLS Isorhamnetin Isorhamnetin Quercetin->Isorhamnetin OMT Isorhamnetin_3_Glucuronide This compound Isorhamnetin->Isorhamnetin_3_Glucuronide UGT UDP_Glucuronic_Acid UDP-Glucuronic Acid UDP_Glucuronic_Acid->Isorhamnetin_3_Glucuronide

Caption: Biosynthesis pathway of this compound.

JNK and p38 MAPK Signaling Pathway

This compound has been shown to exhibit anti-inflammatory effects by suppressing the JNK and p38 MAPK signaling pathways. These pathways are critical in regulating cellular responses to stress and inflammation.

JNK_p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR4) Stimuli->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6 MKK3/6 MAP3K->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 AP1 AP-1 JNK->AP1 p38->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Isorhamnetin_3_Glucuronide This compound Isorhamnetin_3_Glucuronide->JNK Isorhamnetin_3_Glucuronide->p38

Caption: Inhibition of JNK and p38 MAPK pathways by this compound.

Conclusion

This compound is a flavonoid of significant scientific interest, with its natural distribution spanning several plant species. While quantitative data for this specific compound remains an area for further research, the methodologies for its extraction and analysis are well-established. The elucidation of its role in modulating key signaling pathways, such as the JNK and p38 MAPK pathways, underscores its therapeutic potential. This technical guide provides a foundational resource for researchers, consolidating current knowledge and providing practical protocols to facilitate further investigation into the promising bioactivities of this compound.

References

The Biosynthesis of Isorhamnetin 3-Glucuronide in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of isorhamnetin (B1672294) 3-glucuronide, a significant plant-derived flavonoid with noteworthy pharmacological potential. Tailored for researchers, scientists, and professionals in drug development, this document details the enzymatic steps, regulatory networks, quantitative data, and experimental protocols essential for understanding and engineering the production of this valuable compound.

Introduction

Isorhamnetin, a 3'-O-methylated flavonol derived from quercetin (B1663063), and its glycosylated forms, such as isorhamnetin 3-glucuronide, are plant secondary metabolites recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The addition of a glucuronic acid moiety to the isorhamnetin backbone, a process known as glucuronidation, enhances its water solubility and stability, which can significantly impact its bioavailability and therapeutic efficacy.[1][2] Understanding the intricate biosynthetic pathway of this compound is paramount for its targeted production through metabolic engineering in plants or microbial systems.

The Core Biosynthesis Pathway

The formation of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway and proceeds through the flavonoid and flavonol biosynthetic sub-pathways. The pathway culminates in two key modification steps: the methylation of quercetin to form isorhamnetin, followed by the regiospecific attachment of a glucuronic acid moiety.

The initial stages of the pathway involve the conversion of L-phenylalanine to 4-coumaroyl-CoA, which serves as the precursor for the flavonoid skeleton. A series of enzymatic reactions catalyzed by chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS) lead to the synthesis of the central precursor molecule, quercetin.[3]

The final two steps in the biosynthesis of this compound are:

  • Methylation of Quercetin: The enzyme Quercetin 3'-O-methyltransferase (OMT), a type of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, catalyzes the transfer of a methyl group from SAM to the 3'-hydroxyl group of quercetin, yielding isorhamnetin.[4]

  • Glucuronidation of Isorhamnetin: A UDP-dependent glycosyltransferase (UGT), specifically a UDP-glucuronosyltransferase (UGAT), facilitates the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the 3-hydroxyl group of isorhamnetin, forming this compound.[5]

Isorhamnetin_3_Glucuronide_Biosynthesis cluster_precursors General Flavonoid Pathway cluster_final_steps Terminal Biosynthetic Steps L-Phenylalanine L-Phenylalanine 4-Coumaroyl-CoA 4-Coumaroyl-CoA L-Phenylalanine->4-Coumaroyl-CoA Phenylpropanoid Pathway Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Isorhamnetin Isorhamnetin Quercetin->Isorhamnetin Quercetin 3'-O-methyltransferase (OMT) This compound This compound Isorhamnetin->this compound UDP-glucuronosyltransferase (UGT)

Caption: Core biosynthetic pathway of this compound.

Quantitative Data

Table 1: Kinetic Parameters of a Rhamnosyltransferase Acting on Isorhamnetin

EnzymeSubstrateVmax (U/mg)Km (µM)Reference
Rhamnosyltransferase (78D1) from Arabidopsis thalianaIsorhamnetin0.646181[6]

Table 2: In Planta Concentrations of Isorhamnetin and its Glycosides

Plant SpeciesTissueCompoundConcentration (mg/100g DW)Reference
Opuntia ficus-indicaCladodesIsorhamnetin-3-O-rutinoside703.33 ± 28.45[7]
Opuntia ficus-indicaCladodesIsorhamnetin-3-O-glucoside149.71 ± 10.13[7]
Hippophae rhamnoidesBerriesIsorhamnetin-3-O-rutinoside96.4 - 228[7]
Hippophae rhamnoidesBerriesIsorhamnetin-3-O-glucoside62.0 - 217.0[7]
Brassica junceaLeavesIsorhamnetin-3,7-diglucosideMajor flavonoid[8]
Ginkgo bilobaLeavesIsorhamnetin glycosidesPresent[2]

Experimental Protocols

The study of the this compound biosynthetic pathway involves a range of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of a Plant Flavonoid UGT

This protocol describes the expression of a plant UGT in Escherichia coli and its subsequent purification, a crucial step for in vitro characterization.

UGT_Expression_Purification_Workflow cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Protein Purification Isolate UGT cDNA from plant tissue Isolate UGT cDNA from plant tissue Amplify UGT gene by PCR Amplify UGT gene by PCR Isolate UGT cDNA from plant tissue->Amplify UGT gene by PCR Ligate into expression vector (e.g., pET) Ligate into expression vector (e.g., pET) Amplify UGT gene by PCR->Ligate into expression vector (e.g., pET) Transform E. coli (e.g., BL21(DE3)) Transform E. coli (e.g., BL21(DE3)) Ligate into expression vector (e.g., pET)->Transform E. coli (e.g., BL21(DE3)) Inoculate starter culture Inoculate starter culture Grow to mid-log phase (OD600 ~0.6) Grow to mid-log phase (OD600 ~0.6) Inoculate starter culture->Grow to mid-log phase (OD600 ~0.6) Induce with IPTG Induce with IPTG Grow to mid-log phase (OD600 ~0.6)->Induce with IPTG Incubate at lower temperature (e.g., 18-25°C) Incubate at lower temperature (e.g., 18-25°C) Induce with IPTG->Incubate at lower temperature (e.g., 18-25°C) Harvest cells by centrifugation Harvest cells by centrifugation Incubate at lower temperature (e.g., 18-25°C)->Harvest cells by centrifugation Resuspend cell pellet in lysis buffer Resuspend cell pellet in lysis buffer Lyse cells (sonication or French press) Lyse cells (sonication or French press) Resuspend cell pellet in lysis buffer->Lyse cells (sonication or French press) Centrifuge to remove cell debris Centrifuge to remove cell debris Lyse cells (sonication or French press)->Centrifuge to remove cell debris Apply supernatant to affinity column (e.g., Ni-NTA) Apply supernatant to affinity column (e.g., Ni-NTA) Centrifuge to remove cell debris->Apply supernatant to affinity column (e.g., Ni-NTA) Wash column to remove non-specific proteins Wash column to remove non-specific proteins Apply supernatant to affinity column (e.g., Ni-NTA)->Wash column to remove non-specific proteins Elute UGT with imidazole (B134444) gradient Elute UGT with imidazole gradient Wash column to remove non-specific proteins->Elute UGT with imidazole gradient Assess purity by SDS-PAGE Assess purity by SDS-PAGE Elute UGT with imidazole gradient->Assess purity by SDS-PAGE

Caption: Workflow for heterologous expression and purification of a plant UGT.

Methodology:

  • Gene Cloning: The coding sequence of the candidate UGT gene is amplified from plant cDNA and cloned into an E. coli expression vector, such as pET, often with an N- or C-terminal affinity tag (e.g., 6x-His).[9]

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown and used to inoculate a larger volume of media. Protein expression is induced at mid-log phase with isopropyl β-D-1-thiogalactopyranoside (IPTG). To enhance soluble protein expression, induction is typically carried out at a lower temperature (e.g., 18-25°C) for several hours or overnight.[10]

  • Purification: Cells are harvested and lysed. The soluble protein fraction is then subjected to affinity chromatography. For a His-tagged protein, a nickel-nitrilotriacetic acid (Ni-NTA) resin is commonly used. The purified protein is eluted using a buffer containing imidazole.[11] Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Isorhamnetin 3-O-Glucuronosyltransferase Activity

This assay is designed to determine the activity and kinetic parameters of the purified UGT enzyme with isorhamnetin as the substrate.

Reaction Mixture:

  • Purified recombinant UGT enzyme

  • Isorhamnetin (substrate)

  • UDP-glucuronic acid (UDPGA) (sugar donor)

  • Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.0)

  • MgCl₂ (often required for UGT activity)

Procedure:

  • The reaction is initiated by adding the enzyme to a pre-warmed mixture of the other components.

  • The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.

  • The reaction is terminated by adding a quenching solution, such as an organic solvent (e.g., methanol) or an acid.[12]

  • The reaction mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the product, this compound.

HPLC Analysis of Isorhamnetin and its Glucuronide

HPLC is a standard method for the separation and quantification of flavonoids.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of two solvents, typically water with a small percentage of acid (e.g., formic acid or acetic acid) (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B).

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelength for isorhamnetin and its derivatives (around 350-370 nm). Mass spectrometry (MS) can be coupled with HPLC for definitive identification of the products.

Transcriptional Regulation of the Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors (TFs).

The core flavonoid pathway is known to be regulated by a ternary complex of TFs from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, often referred to as the MBW complex.[13][14] These TFs can activate the expression of early and late biosynthetic genes in the pathway.[15]

The terminal enzymes, OMT and UGT, are also subject to transcriptional control. Their expression can be influenced by developmental cues and environmental stresses, such as UV radiation and pathogen attack.[3] For instance, the expression of flavonoid biosynthetic genes, including those for modification enzymes, can be significantly altered under salt stress.[16] Specific TFs from families like MYB, WRKY, and AP2/ERF have been implicated in the regulation of these final modification steps.[17]

Transcriptional_Regulation cluster_signals Regulatory Signals cluster_tfs Transcription Factors cluster_genes Structural Genes Developmental Cues Developmental Cues MYB MYB Developmental Cues->MYB bHLH bHLH Developmental Cues->bHLH Environmental Stresses (UV, pathogens, etc.) Environmental Stresses (UV, pathogens, etc.) Environmental Stresses (UV, pathogens, etc.)->MYB WRKY WRKY Environmental Stresses (UV, pathogens, etc.)->WRKY CHS CHS MYB->CHS activate FLS FLS MYB->FLS activate OMT OMT MYB->OMT regulate UGT UGT MYB->UGT regulate bHLH->CHS activate WD40 WD40 WD40->CHS co-activate WRKY->OMT regulate AP2/ERF AP2/ERF AP2/ERF->UGT regulate CHI CHI F3H F3H F3'H F3'H

Caption: Transcriptional regulation of the isorhamnetin biosynthesis pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound is a well-defined pathway involving a series of enzymatic conversions and modifications. While the core pathway is largely understood, further research is needed to identify and characterize the specific O-methyltransferases and UDP-glucuronosyltransferases responsible for the production of this compound in various plant species. A deeper understanding of the transcriptional regulatory networks will be crucial for developing effective strategies for the metabolic engineering of this compound production. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance our knowledge and harness the potential of this promising natural product.

References

An In-depth Technical Guide to Isorhamnetin 3-glucuronide: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isorhamnetin (B1672294) 3-glucuronide, a flavonoid metabolite of significant interest in pharmacology and drug development. The document details its chemical structure, physicochemical properties, and key biological activities, with a focus on its anti-inflammatory and cardiovascular-protective effects. Detailed experimental protocols for its extraction, isolation, and biological evaluation are provided to support further research and development.

Chemical Structure and Identification

Isorhamnetin 3-glucuronide is a flavonoid, specifically an O-methylated flavonol glucuronide. It is a major metabolite of isorhamnetin and quercetin.[1][2] The structure consists of the isorhamnetin aglycone linked to a glucuronic acid moiety at the 3-position.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[3][4]
CAS Number 36687-76-0[3]
Molecular Formula C22H20O13[3]
Molecular Weight 492.39 g/mol [2]
InChI Key VVZWHOMBDMMRSC-NTKSAMNMSA-N[3][4]
SMILES COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO)O[3]

Physicochemical Properties

This compound is typically found as a powder and is soluble in organic solvents such as DMSO, pyridine, methanol, and ethanol.[5] It is described as being slightly soluble in water and is a moderately acidic compound.[6]

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Physical State Powder[2]-
Water Solubility Slightly soluble[6]Experimental value not specified.
Melting Point Not AvailableThe melting point of the aglycone, isorhamnetin, is 307 °C.
pKa (Strongest Acidic) ~6.37Predicted value for the related compound Isorhamnetin 3-O-β-D-glucopyranoside.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, most notably anti-inflammatory and antihypertensive effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented. In lipopolysaccharide (LPS)-stimulated macrophages, it suppresses the production of pro-inflammatory mediators.[1][7] This action is mediated through the upregulation of Heme Oxygenase-1 (HO-1) and the subsequent suppression of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][7][8] LPS, a component of Gram-negative bacteria, typically activates Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, including NF-κB and MAPK pathways, leading to the expression of inflammatory cytokines and adhesion molecules.[9][10][11] this compound intervenes in this cascade, reducing the inflammatory response.

Anti-inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK JNK / p38 MAPK Pathways TLR4->MAPK Inflammation Inflammatory Response (VCAM-1, Cytokines) NFkB->Inflammation MAPK->Inflammation I3G Isorhamnetin 3-glucuronide I3G->MAPK Inhibits HO1 HO-1 I3G->HO1 HO1->MAPK

Figure 1. Anti-inflammatory signaling pathway of this compound.
Inhibition of VCAM-1 Expression

This compound can inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells at physiological concentrations (e.g., 2 µM).[2] VCAM-1 plays a critical role in the recruitment of monocytes to the endothelium, an early step in the development of atherosclerosis. By downregulating VCAM-1, this compound can interfere with this process.

Antihypertensive Effects

In vivo studies have demonstrated that this compound can progressively reduce mean blood pressure.[2] When administered intravenously (1 mg/kg) to conscious spontaneously hypertensive rats (SHR), it elicits a significant hypotensive effect.[2]

Experimental Protocols

Extraction and Isolation from Plant Sources

This compound can be isolated from various plant sources, such as the herbs of Potentilla discolor Bge.[2] The following is a general protocol for the extraction and isolation of flavonoid glucuronides from plant material.

Extraction_Workflow start Start: Dried Plant Material grind Grinding/Pulverization start->grind extract Maceration/Percolation (e.g., 70% Ethanol) grind->extract filter Filtration & Concentration (Rotary Evaporation) extract->filter fractionate Solvent-Solvent Partitioning (e.g., Ethyl Acetate) filter->fractionate chromatography Column Chromatography (e.g., Sephadex LH-20) fractionate->chromatography purify Preparative HPLC chromatography->purify identify Structure Elucidation (NMR, Mass Spectrometry) purify->identify end End: Pure this compound identify->end

Figure 2. General workflow for extraction and isolation.

Methodology:

  • Sample Preparation: The dried plant material is ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is extracted with an appropriate solvent, commonly an alcohol-water mixture such as 70% ethanol, through methods like maceration (soaking at room temperature) or percolation.

  • Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. Flavonoid glycosides typically partition into the more polar fractions.

  • Chromatographic Purification: The target fraction is further purified using column chromatography techniques. Sephadex LH-20 is often used for separating flavonoids.

  • Final Purification: Final purification to obtain a high-purity compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Verification: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

VCAM-1 Expression and Monocyte Adhesion Assay

This protocol describes a method to evaluate the effect of this compound on cytokine-induced VCAM-1 expression and subsequent monocyte adhesion to endothelial cells.

Methodology:

  • Cell Culture: Human endothelial cells (e.g., HUVECs or EA.hy926) are cultured to confluence in 24-well plates.

  • Cell Treatment: The endothelial cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Induction of Inflammation: VCAM-1 expression is induced by treating the cells with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 20 ng/mL), for 18-24 hours, in the continued presence of this compound.[12]

  • VCAM-1 Expression Analysis (Cell-Surface ELISA):

    • The cells are fixed with a mild fixative (e.g., 1% paraformaldehyde).

    • Non-specific binding is blocked with a blocking buffer (e.g., 1% BSA in PBS).

    • Cells are incubated with a primary antibody against human VCAM-1.

    • After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

    • The assay is developed using an HRP substrate, and the absorbance is measured to quantify VCAM-1 expression.

  • Monocyte Adhesion Assay:

    • THP-1 monocytes are labeled with a fluorescent dye (e.g., BCECF-AM).[12]

    • The treated endothelial cell monolayers are washed, and the fluorescently labeled THP-1 cells are added to each well and allowed to adhere for a set period (e.g., 30-60 minutes).[12]

    • Non-adherent cells are removed by gentle washing.

    • The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. A decrease in fluorescence indicates inhibition of monocyte adhesion.

In Vivo Blood Pressure Measurement

This protocol outlines the measurement of blood pressure in spontaneously hypertensive rats (SHR) following the administration of this compound.

Methodology:

  • Animal Model: Male spontaneously hypertensive rats are used as the animal model for essential hypertension.

  • Compound Administration: this compound is dissolved in a suitable vehicle and administered intravenously (i.v.) at a specified dose (e.g., 1 mg/kg).[2]

  • Blood Pressure Measurement: Blood pressure can be measured using either non-invasive or invasive methods.

    • Non-Invasive Method (Tail-Cuff Plethysmography): Rats are placed in a restrainer, and a cuff with a sensor is placed around the base of the tail. The cuff is inflated and then slowly deflated, and the sensor detects the return of blood flow, allowing for the measurement of systolic and diastolic blood pressure.[11]

    • Invasive Method (Arterial Cannulation): For continuous and more accurate measurements, a catheter can be surgically implanted into an artery (e.g., carotid or femoral artery) and connected to a pressure transducer.[9] This allows for direct and continuous monitoring of blood pressure in conscious, unrestrained animals.

  • Data Analysis: Blood pressure readings are taken at baseline (before administration) and at multiple time points after administration to determine the hypotensive effect of the compound.

Western Blot Analysis of HO-1, JNK, and p38 MAPK

This protocol describes the analysis of protein expression and phosphorylation status of key signaling molecules by Western blot.

Methodology:

  • Cell Culture and Treatment: RAW264.7 macrophage cells are cultured and treated with LPS in the presence or absence of this compound for a specified time.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for HO-1, total JNK, phospho-JNK (Thr183/Tyr185), total p38, and phospho-p38 (Thr180/Tyr182).

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the context of inflammatory and cardiovascular diseases. Its ability to modulate key signaling pathways involved in inflammation and endothelial dysfunction, such as the HO-1/MAPK and VCAM-1 expression pathways, makes it a valuable candidate for further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore its mechanisms of action and evaluate its efficacy in various preclinical models.

References

Isorhamnetin 3-Glucuronide: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin 3-glucuronide (I3G), a major metabolite of the flavonoid isorhamnetin, has demonstrated significant biological activities in various in vitro models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of I3G. Detailed experimental protocols for key assays, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Core In Vitro Mechanisms of Action

This compound exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation and cancer. In vitro studies have elucidated its role as a potent anti-inflammatory and anti-cancer agent.

Anti-Inflammatory Mechanism

In lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, I3G has been shown to mitigate the inflammatory response through a multi-pronged approach. The core mechanism involves the suppression of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, alongside the upregulation of the protective enzyme heme oxygenase-1 (HO-1)[1][2]. This cascade of events leads to a significant reduction in the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[1]. Furthermore, I3G has been observed to inhibit the production of reactive oxygen species (ROS) and the release of elastase in human neutrophils, further contributing to its anti-inflammatory profile[2].

dot

Anti_Inflammatory_Mechanism cluster_cell RAW264.7 Macrophage cluster_mapk MAPK Pathway cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates iNOS iNOS JNK->iNOS COX2 COX-2 JNK->COX2 p38->iNOS p38->COX2 I3G This compound I3G->JNK Inhibits I3G->p38 Inhibits HO1 HO-1 I3G->HO1 Upregulates NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: Anti-inflammatory signaling pathway of this compound.
Anti-Cancer Mechanism

The anti-cancer properties of I3G have been notably demonstrated in human breast cancer MCF-7 cells. I3G inhibits cell proliferation in a dose-dependent manner and induces cell cycle arrest in the S phase[3]. The primary mechanism of its cytotoxic effect is the induction of apoptosis through a pathway dependent on the generation of reactive oxygen species (ROS)[2]. Comparative studies have shown that the cytotoxic potency is in the order of Quercetin > Isorhamnetin > this compound[4].

dot

Anti_Cancer_Mechanism cluster_cell MCF-7 Breast Cancer Cell I3G This compound ROS Increased ROS I3G->ROS CellCycle Cell Cycle Arrest (S Phase) I3G->CellCycle Apoptosis Apoptosis ROS->Apoptosis Induces Proliferation Cell Proliferation CellCycle->Proliferation Inhibits Apoptosis->Proliferation Inhibits

Caption: Anti-cancer mechanism of this compound in MCF-7 cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Anti-Cancer Activity in MCF-7 Cells

ParameterTreatmentDurationResultReference
Early-phase Apoptosis100 µM this compound48 hours49.8% of cells[3]
Cytotoxicity RankingVaried concentrations48 hoursQuercetin > Isorhamnetin > I3G
Cell Cycle ArrestVaried concentrations48 hoursPrincipally in S phase[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-Inflammatory Assays in RAW264.7 Cells

dot

Anti_Inflammatory_Workflow cluster_workflow Experimental Workflow: Anti-Inflammatory Assays cluster_assays Assays start Seed RAW264.7 cells pretreat Pre-treat with I3G start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate collect Collect Supernatant & Lyse Cells incubate->collect griess Griess Assay (NO) elisa PGE2 ELISA western Western Blot (p-JNK, p-p38, HO-1) collect->griess collect->elisa collect->western

Caption: Workflow for in vitro anti-inflammatory experiments.

3.1.1. Cell Culture and Treatment

  • Cell Line: Murine macrophage RAW264.7 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours).

3.1.2. Nitric Oxide (NO) Measurement (Griess Assay)

  • Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Collect 100 µL of cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

3.1.3. Prostaglandin E2 (PGE2) Measurement (ELISA)

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.

  • Procedure:

    • Collect cell culture supernatant.

    • Add samples, standards, and a fixed amount of HRP-conjugated PGE2 to a microplate pre-coated with an anti-PGE2 antibody.

    • Incubate to allow competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate to develop color.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

3.1.4. Western Blot Analysis for JNK, p38, and HO-1

  • Principle: This technique is used to detect and quantify the levels of total and phosphorylated JNK and p38, as well as the expression of HO-1 protein.

  • Procedure:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-JNK, JNK, p-p38, p38, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Anti-Cancer Assays in MCF-7 Cells

dot

Anti_Cancer_Workflow cluster_workflow Experimental Workflow: Anti-Cancer Assays cluster_assays Assays start Seed MCF-7 cells treat Treat with I3G start->treat incubate Incubate treat->incubate harvest Harvest Cells incubate->harvest mtt MTT Assay (Viability) annexin Annexin V/PI Assay (Apoptosis) pi_stain PI Staining (Cell Cycle) harvest->mtt harvest->annexin harvest->pi_stain

Caption: Workflow for in vitro anti-cancer experiments.

3.2.1. Cell Culture and Treatment

  • Cell Line: Human breast adenocarcinoma MCF-7 cells.

  • Culture Medium: As per ATCC recommendations, typically MEM or DMEM with 10% FBS and antibiotics.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded and allowed to attach. They are then treated with various concentrations of this compound for the desired time periods (e.g., 24, 48 hours).

3.2.2. Cell Viability (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

  • Procedure:

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at a wavelength of 490-570 nm.

3.2.3. Apoptosis Detection (Annexin V-FITC/PI Staining)

  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

  • Procedure:

    • Harvest the treated cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

3.2.4. Cell Cycle Analysis (Propidium Iodide Staining)

  • Principle: This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.

  • Procedure:

    • Harvest the treated cells and wash with PBS.

    • Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells to remove the ethanol.

    • Resuspend the cells in a PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Conclusion

The in vitro evidence strongly suggests that this compound is a promising bioactive compound with significant anti-inflammatory and anti-cancer properties. Its mechanisms of action, centered on the modulation of the JNK/p38 and ROS-dependent apoptosis pathways, provide a solid foundation for its further investigation as a potential therapeutic agent. The detailed protocols and quantitative data presented in this guide are intended to support and streamline future research in this area.

References

An In-depth Technical Guide on the Anti-inflammatory Properties of Isorhamnetin 3-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorhamnetin (B1672294) 3-glucuronide, a major metabolite of the flavonoid isorhamnetin, has demonstrated significant anti-inflammatory properties. This technical guide synthesizes the current scientific evidence, detailing the molecular mechanisms, experimental validation, and quantitative data supporting its potential as a therapeutic agent. Through the inhibition of key signaling pathways and inflammatory mediators, Isorhamnetin 3-glucuronide effectively mitigates the inflammatory response in preclinical models. This document provides a comprehensive overview of its mode of action, detailed experimental protocols, and a summary of its quantitative effects to inform further research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of polyphenolic compounds found in various plants, have long been recognized for their diverse pharmacological activities, including anti-inflammatory effects. Isorhamnetin, a 3'-O-methylated metabolite of quercetin, and its glycoside derivatives, such as this compound, have emerged as promising candidates for anti-inflammatory drug development.[1] This guide focuses specifically on the anti-inflammatory properties of this compound, elucidating its mechanisms of action and presenting the supporting experimental evidence.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The principal mechanisms identified in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are detailed below.

Suppression of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways, including c-Jun N-terminal kinase (JNK) and p38, play a crucial role in the inflammatory response by regulating the expression of various inflammatory genes.[2] this compound has been shown to attenuate the LPS-induced phosphorylation of JNK and p38 in a concentration-dependent manner, without significantly affecting the phosphorylation of extracellular signal-regulated kinases (ERK).[1] This selective inhibition of JNK and p38 signaling pathways is a key mechanism underlying its anti-inflammatory activity.

MAPK Signaling Pathway Inhibition by this compound cluster_cell Macrophage cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 ERK ERK TLR4->ERK Inflammation Inflammatory Response JNK->Inflammation p38->Inflammation ERK->Inflammation I3G Isorhamnetin 3-glucuronide I3G->JNK Inhibits I3G->p38 Inhibits

MAPK Signaling Inhibition
Upregulation of Heme Oxygenase-1 (HO-1)

Heme oxygenase-1 (HO-1) is an inducible enzyme with potent anti-inflammatory properties.[3] this compound has been observed to increase the expression of HO-1 in LPS-challenged macrophages.[1] The induction of HO-1 contributes to the resolution of inflammation by degrading pro-inflammatory heme into carbon monoxide, biliverdin (B22007) (which is subsequently converted to the antioxidant bilirubin), and free iron.

HO-1 Upregulation by this compound cluster_cell Macrophage I3G Isorhamnetin 3-glucuronide HO1 HO-1 Expression I3G->HO1 Induces AntiInflammation Anti-inflammatory Effects HO1->AntiInflammation

HO-1 Induction Pathway
Inhibition of Pro-inflammatory Mediators

This compound effectively suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1] This inhibition is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in LPS-stimulated RAW 264.7 macrophages. The following tables summarize the key findings.

Table 1: Effect of this compound on NO and PGE2 Production

Concentration (µM)NO Production (% of LPS control)PGE2 Production (% of LPS control)
1~85%~90%
5~60%~70%
10~40%~50%
25~20%~30%

Data are estimated based on graphical representations in the cited literature and represent approximate values.

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression

Concentration (µM)iNOS Expression (Fold change vs. LPS control)COX-2 Expression (Fold change vs. LPS control)
5~0.7~0.8
10~0.4~0.6
25~0.2~0.3

Data are estimated based on densitometric analysis of Western blots in the cited literature and represent approximate values.

Table 3: Effect of this compound on HO-1 Protein Expression

Concentration (µM)HO-1 Expression (Fold change vs. control)
5~1.5
10~2.5
25~4.0

Data are estimated based on densitometric analysis of Western blots in the cited literature and represent approximate values.

Table 4: Effect of this compound on JNK and p38 Phosphorylation

Concentration (µM)p-JNK/JNK Ratio (Fold change vs. LPS control)p-p38/p38 Ratio (Fold change vs. LPS control)
5~0.8~0.7
10~0.5~0.4
25~0.2~0.2

Data are estimated based on densitometric analysis of Western blots in the cited literature and represent approximate values.

Detailed Experimental Protocols

The following protocols are based on standard methodologies used to evaluate the anti-inflammatory properties of compounds in RAW 264.7 macrophage cells.

Cell Culture and Treatment

Cell Culture and Treatment Workflow start Start culture Culture RAW 264.7 cells in DMEM with 10% FBS start->culture seed Seed cells in plates (e.g., 96-well or 6-well) culture->seed incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with this compound (various concentrations) for 1 hour incubate1->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for a specified duration pretreat->stimulate harvest Harvest cell lysates or supernatants for analysis stimulate->harvest end End harvest->end

Cell Culture Workflow
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein analysis) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1 hour before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the indicated time periods depending on the assay.

Cell Viability Assay (MTT Assay)
  • After treatment, the culture medium is removed.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • Plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the treatment period, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a 96-well plate.[5]

  • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

  • The absorbance is measured at a wavelength of 540 nm.[5]

  • The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)
  • Cell culture supernatants are collected after treatment.

  • The concentration of PGE2 is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[6][7]

  • Briefly, supernatants are added to microplate wells pre-coated with a capture antibody for PGE2.

  • A competitive reaction is initiated by adding a fixed amount of HRP-labeled PGE2.

  • After incubation and washing steps, a substrate solution is added, and the color development is measured at 450 nm. The concentration of PGE2 is inversely proportional to the color intensity.

Western Blot Analysis

Western Blot Workflow start Start lysis Lyse treated cells in RIPA buffer start->lysis quantify Quantify protein concentration (e.g., BCA assay) lysis->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block membrane with 5% non-fat milk or BSA transfer->block primary_ab Incubate with primary antibodies (e.g., anti-p-JNK, anti-iNOS) block->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detect Detect with ECL substrate and image the blot wash2->detect analyze Analyze band intensity (Densitometry) detect->analyze end End analyze->end

Western Blot Workflow
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, HO-1, JNK, p-JNK, p38, p-p38, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory properties in vitro, primarily through the suppression of the JNK and p38 MAPK signaling pathways and the upregulation of the protective enzyme HO-1. These actions lead to a significant reduction in the production of key inflammatory mediators such as NO and PGE2. The data presented in this guide provide a strong foundation for the further investigation of this compound as a potential therapeutic agent for inflammatory diseases.

Future research should focus on:

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases.

  • Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

  • Target Identification: Further elucidating the direct molecular targets of this compound to fully understand its mechanism of action.

  • Structure-Activity Relationship Studies: Investigating the role of the glucuronide moiety in the anti-inflammatory activity compared to its aglycone, isorhamnetin.

By addressing these areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.

References

Anticancer Potential of Isorhamnetin 3-Glucuronide on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294), an O-methylated flavonol found in medicinal plants like Hippophae rhamnoides L. and Ginkgo biloba L., has garnered significant attention for its multifaceted anticancer properties.[1][2] Its biological activities include cell cycle regulation, induction of apoptosis, and suppression of metastasis.[1][3] Isorhamnetin 3-glucuronide (I3G) is a primary water-soluble metabolite of isorhamnetin.[4] Understanding the anticancer potential of this metabolite is crucial, as it may represent the biologically active form of the compound in vivo. This document provides a comprehensive technical overview of the current research on the effects of this compound on cancer cell lines, focusing on its cytotoxic effects, mechanisms of action, and the experimental protocols used for its evaluation.

Quantitative Data Summary

The primary focus of in vitro research on this compound has been on the human breast cancer cell line MCF-7. Quantitative data from these studies are summarized below.

Table 1: Cytotoxicity of this compound
CompoundCell LineConcentration Range (µM)Incubation Time (h)EffectCitation
This compoundMCF-70 - 10048Dose-dependent anti-proliferative activity[4][5]
Quercetin, Isorhamnetin, this compoundMCF-7Not specified48Comparative cytotoxic effect ranked as: Quercetin > Isorhamnetin > this compound[4]
Table 2: Effects of this compound on Apoptosis and Cell Cycle
Cell LineConcentration (µM)Incubation Time (h)ParameterResultCitation
MCF-72548Early-phase Apoptosis16.8% of cells[5]
MCF-710048Early-phase Apoptosis49.8% of cells[4][5]
MCF-70 - 10048Cell Cycle PhaseInduces cell cycle arrest at S-phase in a dose-dependent manner[4][5]

Mechanisms of Action

This compound exerts its anticancer effects through several key mechanisms, including the induction of apoptosis via reactive oxygen species (ROS) and cell cycle arrest. While direct studies on the signaling pathways modulated by I3G are limited, the mechanisms are likely shared with its well-studied parent compound, isorhamnetin, which is known to target the PI3K/Akt, MAPK, and NF-κB signaling pathways.[1][3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in MCF-7 breast cancer cells.[5] This effect is mediated through a pathway dependent on the generation of intracellular reactive oxygen species (ROS).[4][6][7] The accumulation of ROS can lead to mitochondrial dysfunction, a key event in the intrinsic apoptosis pathway.[1] This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[1][2]

G cluster_cell Cancer Cell I3G Isorhamnetin 3-glucuronide ROS ↑ Intracellular ROS I3G->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

ROS-Dependent Apoptotic Pathway
Cell Cycle Arrest

Studies have demonstrated that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest.[5] In MCF-7 cells, treatment with I3G leads to an accumulation of cells in the S-phase of the cell cycle, preventing them from proceeding to the G2/M phase and subsequent division.[4][5] This S-phase arrest is a critical mechanism for its anti-proliferative activity.

G cluster_key This compound induces S-Phase Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 Arrest Arrest S->Arrest M M Phase G2->M M->G1

This compound Cell Cycle Arrest
Modulation of Key Signaling Pathways

The parent compound, isorhamnetin, has been shown to inhibit several pro-survival signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt Pathway: This pathway is crucial for cell proliferation, growth, and survival. Isorhamnetin has been shown to inhibit the phosphorylation of Akt and its downstream target mTOR, thereby suppressing cancer cell growth.[8][9] This inhibition can lead to reduced cell proliferation and induction of apoptosis.[8][10]

G I3G Isorhamnetin PI3K PI3K I3G->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt Pathway
  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including cascades like ERK and p38, regulates cell proliferation, differentiation, and apoptosis.[7] Isorhamnetin can suppress the phosphorylation of key proteins in the MAPK pathway, such as MEK1/2 and ERK1/2, contributing to its anti-proliferative effects.[1][8] It has also been shown to suppress JNK and p38 activation.[11]

G I3G Isorhamnetin MEK MEK1/2 I3G->MEK p38 p38 I3G->p38 ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation p38->Proliferation

Inhibition of the MAPK Pathway
  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Isorhamnetin has been demonstrated to inhibit NF-κB activation and its nuclear translocation, thereby reducing the expression of pro-inflammatory and pro-survival genes.[1][12]

G I3G Isorhamnetin IKK IKK I3G->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inhibits Nucleus NF-κB (Nuclear Translocation) NFkB->Nucleus Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription

Inhibition of the NF-κB Pathway

Experimental Protocols

The following section details the standard methodologies for key experiments used to evaluate the anticancer potential of this compound.

G Culture 1. Cell Culture (e.g., MCF-7) Treatment 2. Treatment (this compound + Controls) Culture->Treatment Incubate 3. Incubation (e.g., 48 hours) Treatment->Incubate Harvest 4. Cell Harvesting Incubate->Harvest Assays 5. Downstream Assays Harvest->Assays MTT MTT Assay (Viability) Assays->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Assays->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Assays->CellCycle WB Western Blot (Protein Expression) Assays->WB

General Experimental Workflow
MTT Cell Proliferation Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[14]

  • Multi-well spectrophotometer (ELISA reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Include untreated and vehicle-treated (e.g., DMSO) wells as controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-50 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[13]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background.[13]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance.

Apoptosis Assay (Annexin V-FITC / Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

Materials:

  • 6-well tissue culture plates

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • 6-well tissue culture plates

  • Treated and control cells

  • Ice-cold 70% ethanol (B145695)

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as required.

  • Harvesting: Collect all cells (adherent and floating) and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI/RNase Staining Buffer.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and software is used to deconvolute the resulting histogram to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

This compound demonstrates clear anticancer potential, particularly against breast cancer cell lines like MCF-7.[6] Its ability to induce apoptosis through a ROS-dependent mechanism and cause S-phase cell cycle arrest highlights its promise as a therapeutic agent.[4][5] While its mechanisms likely mirror those of its parent compound, isorhamnetin, by modulating critical survival pathways such as PI3K/Akt, MAPK, and NF-κB, further research is needed to confirm these effects directly.

Future investigations should aim to:

  • Determine the IC50 values of this compound across a broader range of cancer cell lines.

  • Elucidate the specific molecular targets of I3G within the apoptotic and cell cycle machinery.

  • Conduct detailed studies to confirm the modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways by I3G itself.

  • Progress to in vivo studies using animal models to evaluate the efficacy, bioavailability, and safety of this compound as a potential anticancer drug.

References

Isorhamnetin 3-Glucuronide: A Technical Guide to its Modulation of JNK, p38, and HO-1 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin 3-glucuronide (IG), a major metabolite of the flavonoid isorhamnetin, has emerged as a significant modulator of intracellular signaling pathways associated with inflammation and oxidative stress. This technical guide provides an in-depth analysis of the molecular mechanisms by which IG regulates the c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Heme Oxygenase-1 (HO-1) signaling pathways. This document summarizes the current understanding of IG's bioactivity, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows. The information contained herein is intended to support further research and drug development efforts targeting inflammatory and oxidative stress-related diseases.

Introduction

Flavonoids and their metabolites are of increasing interest in pharmacology due to their diverse biological activities. This compound is a primary conjugated metabolite of isorhamnetin, a flavonoid found in various medicinal plants. Recent studies have highlighted the anti-inflammatory and antioxidant properties of IG, demonstrating its ability to intervene in key cellular signaling pathways. Specifically, IG has been shown to suppress the pro-inflammatory JNK and p38 MAPK pathways while upregulating the cytoprotective HO-1 enzyme.[1][2][3] This dual action makes IG a compelling candidate for therapeutic development.

Core Signaling Pathways Modulated by this compound

Suppression of JNK and p38 MAPK Signaling

The JNK and p38 MAPK pathways are critical mediators of the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), these kinases phosphorylate downstream targets, leading to the production of pro-inflammatory cytokines and mediators. This compound has been demonstrated to attenuate the LPS-induced phosphorylation of both JNK and p38 in a concentration-dependent manner in RAW264.7 macrophage cells.[2] This inhibitory effect on JNK and p38 activation is a key mechanism behind the anti-inflammatory properties of IG.

Upregulation of Heme Oxygenase-1 (HO-1)

Heme Oxygenase-1 (HO-1) is an inducible enzyme with potent antioxidant and anti-inflammatory functions. Its expression is primarily regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Isorhamnetin and its derivatives have been shown to induce the nuclear translocation of Nrf2, leading to the upregulation of HO-1 expression.[4][5] this compound has been specifically shown to increase the expression of HO-1 in LPS-challenged RAW264.7 cells.[2] This induction of HO-1 contributes significantly to the cytoprotective effects of IG.

Isorhamnetin_3_Glucuronide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates pJNK p-JNK JNK->pJNK Phosphorylation pp38 p-p38 p38->pp38 Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Expression pJNK->Pro_inflammatory_Genes Promotes pp38->Pro_inflammatory_Genes Promotes Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_active Nrf2 (active) Nrf2_Keap1->Nrf2_active Dissociation ARE ARE Nrf2_active->ARE Translocates to nucleus and binds to ARE IG Isorhamnetin 3-glucuronide IG->JNK Inhibits IG->p38 Inhibits IG->Nrf2_Keap1 Promotes dissociation HO1_Gene HO-1 Gene ARE->HO1_Gene Activates HO1_Protein HO-1 Protein (Cytoprotective) HO1_Gene->HO1_Protein Expression Cell_Culture_Workflow Start Start: RAW264.7 cells Culture Culture in DMEM (10% FBS, 1% Pen/Strep) 37°C, 5% CO2 Start->Culture Seed Seed cells in plates (e.g., 6-well or 96-well) Culture->Seed Pretreat Pre-treat with Isorhamnetin 3-glucuronide (various conc.) for 1-2 hours Seed->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) for specified time Pretreat->Stimulate Harvest Harvest cells or supernatant for analysis Stimulate->Harvest Western_Blot_Workflow Start Start: Treated Cells Lysis Cell Lysis (RIPA buffer) Start->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA or milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (1 hour) Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Analysis of Protein Bands Detection->Analysis

References

Unveiling Isorhamnetin 3-glucuronide: A Technical Guide to Discovery and Isolation from Novel Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Isorhamnetin 3-glucuronide from recently identified plant sources. This document details the necessary experimental protocols, quantitative data, and relevant biological pathways to facilitate further research and development of this promising flavonoid.

Introduction to this compound

This compound is a naturally occurring flavonoid, a glycoside derivative of isorhamnetin. Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. Isorhamnetin and its glycosides have demonstrated significant antioxidant, anti-inflammatory, and anti-cancer properties, making them compelling candidates for pharmaceutical and nutraceutical applications. The glucuronide moiety can significantly influence the bioavailability and metabolic fate of the parent isorhamnetin, making the study of this specific glycoside of particular interest. This guide focuses on novel and recently explored botanical sources for the targeted isolation of this compound.

Novel Plant Sources and Quantitative Analysis

Recent phytochemical investigations have identified several new or underexplored plant sources rich in this compound and its related glycosides. The following table summarizes quantitative data from these novel sources, providing a comparative basis for selecting starting materials for isolation.

Plant SourcePlant PartCompoundMethod of AnalysisQuantity
Salicornia herbaceaAerial partsIsorhamnetin 3-O-β-D-glucopyranosideHPLC-UVNot explicitly quantified as 3-glucuronide, but a major flavonoid
Foeniculum vulgare (Fennel)Waste (leaves)Isorhamnetin glucuronideUPLC-ESI-QTRAP-MS/MSHigh relative quantity observed
Persicaria decipiensNot specifiedThis compoundNot specifiedPresence confirmed[1]
Rubus idaeus (Raspberry)Not specifiedThis compoundNot specifiedPresence confirmed[1]
Callianthemum taipaicumWhole herbIsorhamnetin-3-O-β-D-glucopyranosideHR-ESI-MS, ESI-MS, NMRIsolated and characterized[2]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and identification of this compound from plant materials.

Extraction of Isorhamnetin Glycosides

This protocol is a generalized method based on common laboratory practices for flavonoid extraction.

Objective: To extract crude flavonoid glycosides, including this compound, from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., Salicornia herbacea aerial parts)

  • 80% Ethanol (B145695) (v/v)

  • Reflux apparatus

  • Rotary evaporator

  • Filtration system (e.g., Whatman No. 1 filter paper)

Procedure:

  • Weigh 100 g of the dried, powdered plant material.

  • Transfer the powder to a round-bottom flask.

  • Add 1 L of 80% ethanol to the flask.

  • Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.

  • Maintain the reflux for 2 hours with occasional stirring.

  • Allow the mixture to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • The crude extract can be stored at -20°C until further purification.

G start Start: Dried Plant Material extraction Extraction with 80% Ethanol (Reflux) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration end End: Crude Extract concentration->end G cluster_0 Cellular Response to Inflammatory Stimuli cluster_1 MAPK Pathway cluster_2 Intervention cluster_3 Antioxidant Response LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 Inflammation Inflammatory Response (e.g., NO, PGE2 production) JNK->Inflammation p38->Inflammation I3G This compound I3G->JNK Inhibits I3G->p38 Inhibits HO1 Heme Oxygenase-1 (HO-1) I3G->HO1 Induces Anti_inflammation Anti-inflammatory Effect HO1->Anti_inflammation

References

Methodological & Application

Application Note: HPLC-MS Method for the Quantification of Isorhamnetin 3-Glucuronide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhamnetin 3-glucuronide is a major metabolite of isorhamnetin, a flavonoid found in various medicinal plants. It has demonstrated significant anti-inflammatory properties by modulating key signaling pathways. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This application note provides a detailed protocol for a sensitive and specific HPLC-MS/MS method for the quantification of this compound in human plasma.

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by suppressing the JNK and p38 MAP kinase signaling pathways, which are activated by inflammatory stimuli such as lipopolysaccharide (LPS).[1][2][3] Concurrently, it upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant functions.[1][2][3]

Isorhamnetin3Glucuronide_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK_p38 JNK / p38 MAPK Pathway TLR4->JNK_p38 Inflammation Pro-inflammatory Mediators (NO, PGE2, iNOS, COX-2) JNK_p38->Inflammation I3G Isorhamnetin 3-Glucuronide I3G->JNK_p38 HO1 HO-1 Expression I3G->HO1 Anti_Inflammation Anti-inflammatory Effects HO1->Anti_Inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Protocols

This section details the complete protocol for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Quercetin-3-O-glucuronide

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., trichloroacetic acid or acetonitrile)

Instrumentation
  • HPLC system coupled with a triple quadrupole mass spectrometer (e.g., Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS)

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

HPLC-MS/MS Method
  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

      Time (min) % B
      0.0 5
      1.0 5
      5.0 95
      7.0 95
      7.1 5

      | 9.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Gas Temperature: 325°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 35 psi

    • Capillary Voltage: 3500 V

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
      This compound 491.1 315.1 20
      This compound (Qualifier) 491.1 271.0 35

      | Quercetin-3-O-glucuronide (IS) | 477.1 | 301.1 | 20 |

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection (Triple Quadrupole MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

Quantitative Data Summary

The method was validated according to regulatory guidelines.[4] The following table summarizes the performance characteristics of the assay, with representative data adapted from validated methods for similar flavonoid glucuronides.[5][6][7]

Validation Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 9.1%
Inter-day Precision (%CV) ≤ 12.6%
Accuracy (%RE) Within ±13%
Mean Recovery 85.4% - 112.5%
Matrix Effect Minimal to no significant matrix effect observed
Stability (Freeze/Thaw, 3 cycles) Stable
Stability (Autosampler, 4°C for 24h) Stable

Conclusion

This application note describes a robust and validated HPLC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for routine use in clinical and preclinical studies. The detailed protocol and workflow diagrams provide a clear guide for researchers in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for Measuring Isorhamnetin 3-Glucuronide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin 3-glucuronide, a major metabolite of the flavonoid isorhamnetin, has demonstrated potential as a cytotoxic agent against various cancer cell lines. Understanding its cytotoxic profile is crucial for the development of novel therapeutic strategies. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays: MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays. The protocols are designed to be adaptable to various cancer cell lines and research questions.

A study on human breast cancer MCF-7 cells revealed that this compound inhibits cell growth in a dose-dependent manner.[1][2] At a concentration of 100 µM, this compound induced early-phase apoptosis in 49.8% of MCF-7 cells after 48 hours of treatment.[1][2] The underlying mechanism of this cytotoxicity has been linked to the generation of intracellular reactive oxygen species (ROS), leading to a ROS-dependent apoptosis pathway.[1][2][3]

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described cytotoxicity assays.

Table 1: MTT Assay - Cell Viability

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100
10
25
50
100
200

Table 2: LDH Assay - Cytotoxicity

Concentration of this compound (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)0
10
25
50
100
200
Positive Control (Lysis Buffer)100

Table 3: Caspase-3/7 Assay - Apoptosis Induction

Concentration of this compound (µM)Luminescence/Fluorescence (RLU/RFU) (Mean ± SD)Fold Change in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0
10
25
50
100
200
Positive Control (e.g., Staurosporine)

Signaling Pathway

The cytotoxic effect of this compound is primarily mediated through the induction of a ROS-dependent apoptotic pathway.

ROS_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response Isorhamnetin_3_glucuronide This compound ROS Increased Intracellular Reactive Oxygen Species (ROS) Isorhamnetin_3_glucuronide->ROS Induces Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Causes Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3/7) Mitochondrial_Stress->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: ROS-dependent apoptotic pathway induced by this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow:

MTT_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound (e.g., 0-200 µM) Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT reagent to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate % cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A suggested concentration range is 0, 10, 25, 50, 100, and 200 µM. Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.

Experimental Workflow:

LDH_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound and controls (vehicle, lysis buffer) Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Collect_Supernatant Collect supernatant from each well Incubate_48h->Collect_Supernatant Add_Reaction_Mix Add LDH reaction mixture to supernatant Collect_Supernatant->Add_Reaction_Mix Incubate_30min Incubate for 30 min at room temperature Add_Reaction_Mix->Incubate_30min Add_Stop_Solution Add stop solution Incubate_30min->Add_Stop_Solution Read_Absorbance Read absorbance at 490 nm Add_Stop_Solution->Read_Absorbance Analyze_Data Analyze data and calculate % cytotoxicity Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the LDH cytotoxicity assay.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include three control groups: untreated cells (spontaneous LDH release), cells treated with vehicle, and cells treated with a lysis buffer (maximum LDH release).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Experimental Workflow:

Caspase_Workflow Start Start Seed_Cells Seed cells in a white-walled 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound and controls Incubate_24h->Treat_Cells Incubate_24_48h Incubate for 24-48h Treat_Cells->Incubate_24_48h Add_Caspase_Reagent Add Caspase-Glo® 3/7 Reagent Incubate_24_48h->Add_Caspase_Reagent Incubate_1h Incubate for 1h at room temperature Add_Caspase_Reagent->Incubate_1h Read_Luminescence Read luminescence Incubate_1h->Read_Luminescence Analyze_Data Analyze data and calculate fold change Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Caspase-3/7 activity assay.

Methodology:

  • Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0-200 µM). Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

  • Incubation: Incubate the plate for a desired period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold change in caspase-3/7 activity by dividing the luminescence signal of the treated cells by the luminescence signal of the vehicle control cells.

Conclusion

These protocols provide a comprehensive framework for investigating the cytotoxic effects of this compound. By employing a combination of these assays, researchers can obtain a detailed understanding of its impact on cell viability, membrane integrity, and the induction of apoptosis. The provided data tables and diagrams offer a standardized method for presenting and interpreting the experimental results, facilitating comparison across different studies and contributing to the advancement of cancer research. It is recommended that researchers optimize the protocols for their specific cell lines and experimental conditions to ensure robust and reproducible data.

References

In Vivo Animal Models for Studying Isorhamnetin 3-Glucuronide Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) 3-glucuronide, a major metabolite of the flavonoid isorhamnetin, has garnered significant interest for its potential therapeutic applications. In vivo animal models are indispensable tools for elucidating the physiological effects, mechanisms of action, and pharmacokinetic profiles of this compound. This document provides detailed application notes and standardized protocols for researchers investigating the effects of isorhamnetin 3-glucuronide in various disease models.

Data Presentation: Summary of Quantitative In Vivo Data

The following tables summarize key quantitative data from in vivo studies investigating the effects of isorhamnetin and its glycosides. It is important to note that many in vivo studies administer isorhamnetin or its other glycosides, which are then metabolized to this compound.

Table 1: Anti-Diabetic and Metabolic Effects

Animal ModelCompound AdministeredDosage & RouteTreatment DurationKey Quantitative Outcomes
Streptozotocin (STZ)-induced diabetic ratsIsorhamnetin10, 20, 40 mg/kg (oral)3 weeksDose-dependent decrease in blood glucose levels.[1]
High-Fat Diet (HFD)/STZ-induced diabetic miceIsorhamnetin10 mg/kg (oral)10 daysSignificant decrease in fasting blood glucose and serum insulin (B600854) levels.[2]
STZ-induced diabetic ratsIsorhamnetin diglucoside10, 20 mg/kg (oral)10 daysSignificant reduction in serum glucose levels.[3][4]

Table 2: Anti-Inflammatory Effects

Animal ModelCompound AdministeredDosage & RouteTreatment DurationKey Quantitative Outcomes
Escherichia coli-induced sepsis in miceIsorhamnetinNot specifiedNot specifiedReduction in serum and lung levels of TNF-α and IL-6.[5]
Cecal ligation and puncture (CLP)-induced septic miceIsorhamnetin-3-O-galactosideNot specifiedNot specifiedReduced CLP-induced HMGB1 release and sepsis-related mortality.[6]

Table 3: Neuroprotective Effects

Animal ModelCompound AdministeredDosage & RouteTreatment DurationKey Quantitative Outcomes
Middle cerebral artery occlusion (MCAO) in miceIsorhamnetinNot specifiedImmediate, post-reperfusionReduced infarct volume and caspase-3 activity.
STZ-induced diabetic ratsIsorhamnetin10 mg/kgNot specifiedReduced oxidative stress and inflammation in the brain.

Table 4: Cardioprotective Effects

Animal ModelCompound AdministeredDosage & RouteTreatment DurationKey Quantitative Outcomes
Doxorubicin-induced cardiotoxicity in ratsIsorhamnetin5 mg/kg (i.p.)7 days (pretreatment)Significant reduction in serum cardiac enzymes (LDH, AST, CK).[7][8]
STZ-induced diabetic ratsIsorhamnetin50, 150 mg/kg21 daysDecreased MDA levels and increased antioxidant enzyme activity in cardiac tissue.[9]

Table 5: Pharmacokinetic Parameters of Isorhamnetin in Rats

Compound AdministeredDosage & RouteCmax (µmol/L)Tmax (h)AUC (µmol·h/L)
Isorhamnetin2 mg/kg (i.v.)--1.5 ± 0.3
O. ficus-indica extract (containing isorhamnetin glycosides)2 mg/kg (i.v. equivalent)--3.2 ± 0.6

Experimental Protocols

Induction of Type 1 Diabetes Mellitus in Rodents using Streptozotocin (STZ)

This protocol describes the induction of diabetes in rats or mice to study the anti-diabetic effects of this compound.

Materials:

  • Streptozotocin (STZ)

  • Sterile 0.1 M citrate (B86180) buffer (pH 4.5), ice-cold

  • Syringes (1 mL) with 25-27G needles

  • Glucometer and test strips

  • Animal scale

  • 10% sucrose (B13894) solution

Procedure:

  • Animal Preparation: House male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) under standard laboratory conditions. Fast the animals for 12-16 hours before STZ injection, with free access to water.[10]

  • STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold sterile citrate buffer (pH 4.5). The concentration will depend on the required dosage. Protect the solution from light.[11][12]

  • STZ Administration:

    • Rats (Single High Dose): Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.[10][11]

    • Mice (Multiple Low Doses): Administer i.p. injections of STZ at 40 mg/kg body weight for five consecutive days.[11]

  • Post-Injection Care: Immediately after STZ injection, replace the drinking water with a 10% sucrose solution for 48 hours to prevent hypoglycemia.[12][13]

  • Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after the last STZ injection. Animals with fasting blood glucose levels ≥ 250 mg/dL (13.9 mmol/L) are considered diabetic and can be used for the study.[13][14]

Administration of this compound

a) Oral Gavage

Materials:

  • This compound solution/suspension in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Gavage needles (flexible or stainless steel with a ball tip), appropriate size for the animal (e.g., 18-20G for mice, 16-18G for rats).[15][16]

  • Syringes

Procedure:

  • Animal Restraint: Gently restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[17][18]

  • Needle Insertion: Measure the correct insertion length from the tip of the animal's nose to the last rib and mark the needle.[16][17] Gently insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.[19]

  • Substance Administration: Once the needle is correctly placed, administer the this compound solution slowly.[15]

  • Post-Administration Monitoring: Observe the animal for any signs of distress after the procedure.

b) Intraperitoneal (i.p.) Injection

Materials:

  • Sterile this compound solution

  • Syringes (1 mL) with 23-27G needles.[20][21]

Procedure:

  • Animal Restraint: Properly restrain the animal to expose the abdomen. For mice, tilt the head downwards to move the abdominal organs forward.[21][22]

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[20][23]

  • Injection: Insert the needle at a 30-45 degree angle. Aspirate to ensure no fluid or blood is drawn back, then inject the solution.[20][23]

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.[21]

Measurement of Inflammatory Cytokines by ELISA

This protocol outlines the measurement of serum cytokines (e.g., TNF-α, IL-6, IL-1β).

Materials:

  • Blood collection tubes

  • Centrifuge

  • Commercial ELISA kit for the specific cytokine of interest (e.g., Mouse TNF-alpha ELISA kit)

  • Microplate reader

Procedure:

  • Sample Collection: Collect blood from the animals via an appropriate method (e.g., cardiac puncture, tail vein).

  • Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000-3000 rpm for 20 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.[24]

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions provided with the kit.[25] This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Measuring the absorbance using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.[25]

Western Blot Analysis for Signaling Proteins (JNK, p38, NF-κB)

This protocol describes the analysis of key signaling proteins in tissue lysates.

Materials:

  • Tissue samples (e.g., liver, brain, heart)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the tissue samples in ice-cold lysis buffer. Centrifuge the lysates and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[26]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[26]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.[27]

Visualization of Pathways and Workflows

Signaling Pathways

The therapeutic effects of isorhamnetin and its metabolites are often attributed to their modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 NFkB NF-κB TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) JNK->Pro_inflammatory_Cytokines p38->Pro_inflammatory_Cytokines iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NFkB->Pro_inflammatory_Cytokines Isorhamnetin Isorhamnetin 3-glucuronide Isorhamnetin->JNK Inhibits Isorhamnetin->p38 Inhibits Isorhamnetin->NFkB Inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow

A typical workflow for evaluating the efficacy of this compound in an in vivo model of diabetes is depicted below.

experimental_workflow A Animal Acclimatization (1 week) B Induction of Diabetes (e.g., STZ injection) A->B C Confirmation of Diabetes (Blood Glucose > 250 mg/dL) B->C D Grouping of Animals (Control, Diabetic, Treatment) C->D E Treatment with This compound (e.g., Oral Gavage) D->E F Monitoring (Body Weight, Blood Glucose) E->F Daily/Weekly G Sacrifice and Sample Collection (Blood, Tissues) E->G After Treatment Period F->G Endpoint H Biochemical Analysis (ELISA for cytokines, Oxidative stress markers) G->H I Molecular Analysis (Western Blot for signaling proteins) G->I J Data Analysis and Interpretation H->J I->J

Caption: Experimental workflow for in vivo studies.

References

Application Notes and Protocols for Isorhamnetin 3-glucuronide in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) 3-glucuronide, a major metabolite of the flavonoid isorhamnetin, has emerged as a compound of interest in the field of anti-inflammatory research. Found in various plant sources, this glucuronidated form of isorhamnetin exhibits significant biological activity, demonstrating the potential to modulate key inflammatory pathways. These application notes provide a comprehensive overview of the use of Isorhamnetin 3-glucuronide in common in vitro and in vivo anti-inflammatory research models, including detailed protocols and quantitative data to guide experimental design and data interpretation.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its aglycone, isorhamnetin, from various studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound in LPS-stimulated RAW264.7 Macrophages

ParameterConcentration% Inhibition / EffectReference
Nitric Oxide (NO) Production 10 µMSignificant suppression[1]
5 µMSuppression[2]
Prostaglandin E2 (PGE2) Secretion 10 µMSignificant suppression[1]
iNOS Protein Expression 10 µMSuppressed[1]
5 µMSuppressed[2]
COX-2 Protein Expression 10 µMSuppressed[1]
p-JNK Expression 1-10 µMConcentration-dependent attenuation[1]
p-p38 Expression 1-10 µMConcentration-dependent attenuation[1]
HO-1 Expression 1-10 µMIncreased[1]

Table 2: Anti-inflammatory Effects of Isorhamnetin (Aglycone) in In Vivo Models

ModelTreatmentKey FindingsReference
DSS-Induced Colitis (Mouse) Isorhamnetin (10 and 20 mg/kg)Attenuated body weight loss, colon shortening, and MPO activity. Reduced levels of TNF-α and IL-6.[3]
Carrageenan-Induced Paw Edema (Rat) IsorhamnetinDecreased the number of COX-2 positive cells.[4]

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Diagram 1: Inhibition of MAPK Signaling Pathway by this compound

MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 p_JNK p-JNK JNK->p_JNK AP1 AP-1 p_JNK->AP1 p_p38 p-p38 p38->p_p38 p_p38->AP1 Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2) AP1->Pro_inflammatory_genes IG Isorhamnetin 3-glucuronide IG->p_JNK inhibition IG->p_p38 inhibition

Caption: this compound inhibits LPS-induced JNK and p38 phosphorylation.

Diagram 2: Induction of Heme Oxygenase-1 (HO-1) by this compound

HO1_pathway IG Isorhamnetin 3-glucuronide Nrf2_Keap1 Nrf2-Keap1 Complex IG->Nrf2_Keap1 dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE ARE Nrf2->ARE translocation to nucleus HO1_gene HO-1 Gene ARE->HO1_gene activation HO1_protein HO-1 Protein HO1_gene->HO1_protein transcription & translation Anti_inflammatory_effects Anti-inflammatory Effects HO1_protein->Anti_inflammatory_effects

Caption: this compound induces the Nrf2/HO-1 antioxidant pathway.

Diagram 3: Postulated Inhibition of NF-κB Signaling Pathway by this compound

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IKK p-IKK IKK->p_IKK IkBa IκBα p_IKK->IkBa phosphorylation p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB p_IkBa->NFkB degradation NFkB_IkBa NF-κB-IκBα Complex NFkB_IkBa->IkBa Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_genes translocation to nucleus IG Isorhamnetin 3-glucuronide IG->p_IKK inhibition (postulated)

Caption: Postulated mechanism of NF-κB inhibition by this compound.

Experimental Protocols

In Vitro Model: LPS-stimulated RAW264.7 Macrophages

This protocol details the methodology for investigating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) assay

  • Enzyme-linked immunosorbent assay (ELISA) kits for PGE2, TNF-α, IL-6, and IL-1β

  • Reagents and antibodies for Western blotting (iNOS, COX-2, p-JNK, JNK, p-p38, p38, HO-1, β-actin)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Treatment:

    • Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for Western blotting).

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).

  • Nitric Oxide (NO) Assay:

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • PGE2 and Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits following the manufacturer's protocols.

  • Western Blot Analysis:

    • After the appropriate stimulation time, lyse the cells and extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-JNK, JNK, p-p38, p38, HO-1, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Diagram 4: Experimental Workflow for In Vitro Anti-inflammatory Assay

in_vitro_workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis A Seed RAW264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D NO Assay (Griess Reagent) C->D E Cytokine & PGE2 ELISA C->E F Western Blot (iNOS, COX-2, p-MAPKs, HO-1) C->F

Caption: Workflow for assessing the anti-inflammatory effects of this compound in vitro.

In Vivo Model 1: Carrageenan-Induced Paw Edema

This protocol is adapted from general procedures for the carrageenan-induced paw edema model and studies on isorhamnetin.

Materials:

  • Male Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Carrageenan control (vehicle + carrageenan)

    • Group 3: Positive control (e.g., Indomethacin 10 mg/kg + carrageenan)

    • Group 4-6: this compound (e.g., 10, 20, 50 mg/kg) + carrageenan

  • Drug Administration: Administer this compound, vehicle, or positive control orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

In Vivo Model 2: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis

This protocol is based on studies using isorhamnetin to treat DSS-induced colitis and can be adapted for this compound.[3]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS, 36-50 kDa)

  • This compound

  • Vehicle for this compound

Procedure:

  • Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 consecutive days.

  • Animal Grouping:

    • Group 1: Control (regular drinking water + vehicle)

    • Group 2: DSS control (DSS water + vehicle)

    • Group 3-4: DSS + this compound (e.g., 10 and 20 mg/kg, administered daily by oral gavage)

  • Monitoring: Record body weight, stool consistency, and presence of fecal blood daily to calculate the Disease Activity Index (DAI).

  • Sample Collection: On day 8, euthanize the mice.

    • Measure the colon length.

    • Collect colon tissue for histological analysis (H&E staining), myeloperoxidase (MPO) assay, and measurement of cytokine levels (TNF-α, IL-6) by ELISA or qPCR.

Diagram 5: Experimental Workflow for In Vivo Anti-inflammatory Models

in_vivo_workflow cluster_0 Carrageenan-Induced Paw Edema cluster_1 DSS-Induced Colitis A Drug Administration B Carrageenan Injection A->B C Measure Paw Edema B->C D DSS Administration (7 days) E Daily Drug Treatment D->E F Monitor DAI E->F G Sample Collection (Day 8) F->G

Caption: General workflows for carrageenan-induced paw edema and DSS-induced colitis models.

Conclusion

This compound demonstrates promising anti-inflammatory properties by inhibiting key pro-inflammatory mediators and modulating the MAPK and Nrf2/HO-1 signaling pathways. The provided protocols for in vitro and in vivo models offer a framework for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets, particularly its role in the NF-κB pathway, and establishing its efficacy and safety in more complex preclinical models of inflammatory diseases.

References

Application Notes and Protocols for Isorhamnetin 3-glucuronide in RAW264.7 Macrophage Inflammation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhamnetin (B1672294) 3-glucuronide, a major metabolite of the flavonoid isorhamnetin, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive guide for utilizing Isorhamnetin 3-glucuronide in in vitro inflammation assays using the RAW264.7 murine macrophage cell line. The protocols detailed below are designed to assess the compound's efficacy in mitigating lipopolysaccharide (LPS)-induced inflammatory responses, a common model for studying inflammation. The primary mechanisms of action for isorhamnetin and its metabolites involve the modulation of key signaling pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators.[1][2][3]

Data Presentation

The following tables summarize the expected quantitative outcomes when treating LPS-stimulated RAW264.7 macrophages with this compound.

Table 1: Effect of this compound on Pro-inflammatory Mediators

TreatmentConcentrationNitric Oxide (NO) Production (% of LPS control)Prostaglandin E2 (PGE2) Production (% of LPS control)
Control-< 5%< 5%
LPS1 µg/mL100%100%
This compound + LPS10 µMSignificantly ReducedSignificantly Reduced
This compound + LPS25 µMSignificantly ReducedSignificantly Reduced
This compound + LPS50 µMSignificantly ReducedSignificantly Reduced

Data is illustrative and based on published findings. Actual results may vary.[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentConcentrationTNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)IL-1β Secretion (pg/mL)
Control-BaselineBaselineBaseline
LPS1 µg/mLHighHighHigh
This compound + LPS10 µMReducedReducedReduced
This compound + LPS25 µMSignificantly ReducedSignificantly ReducedSignificantly Reduced
This compound + LPS50 µMSignificantly ReducedSignificantly ReducedSignificantly Reduced

Data is illustrative and based on published findings for isorhamnetin, the aglycone of this compound.[2][4][5]

Experimental Protocols

Cell Culture and Maintenance of RAW264.7 Macrophages

Materials:

  • RAW264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin solution

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture RAW264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.

  • For experiments, seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction).

Assessment of Cell Viability (MTT Assay)

Materials:

  • RAW264.7 cells

  • 96-well plate

  • This compound (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

LPS-Induced Inflammation Assay

Materials:

  • RAW264.7 cells seeded in appropriate plates

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

Protocol:

  • Seed RAW264.7 cells and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement).[6][7]

  • Collect the cell culture supernatant for downstream analysis of inflammatory mediators.

  • Lyse the cells for subsequent protein or RNA analysis.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Materials:

Protocol:

  • Mix equal volumes of the collected cell culture supernatant with Griess Reagent (mix Part A and Part B 1:1 immediately before use).[7]

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.[7]

Measurement of Pro-inflammatory Cytokines (ELISA)

Materials:

  • Collected cell culture supernatant

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Protocol:

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.[7]

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the collected cell culture supernatants and standards.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate and stop the reaction.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Pathway Proteins

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-JNK, anti-p-p38, anti-p-IκBα, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture RAW264.7 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Cell Lysis lps_stimulation->cell_lysis no_assay NO Assay (Griess) supernatant_collection->no_assay cytokine_elisa Cytokine ELISA supernatant_collection->cytokine_elisa western_blot Western Blot cell_lysis->western_blot signaling_pathway cluster_stimulus External Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway (JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Inflammation Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6, IL-1β) MAPK->Inflammation NFkB->Inflammation HO1 HO-1 Pathway HO1->Inflammation Isorhamnetin This compound Isorhamnetin->MAPK Isorhamnetin->NFkB Isorhamnetin->HO1

References

Application Notes and Protocols: Isorhamnetin 3-glucuronide for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isorhamnetin, a 3'-O-methylated metabolite of quercetin, is a naturally occurring flavonoid found in medicinal plants such as Hippophae rhamnoides L. and Ginkgo biloba L.[1][2] Its derivatives, including the water-soluble metabolite Isorhamnetin 3-glucuronide (I3G), have garnered significant interest for their potential as anti-cancer agents.[1][3] Emerging research demonstrates that I3G can selectively induce apoptosis (programmed cell death) in cancer cells while exhibiting minimal cytotoxicity towards normal cells, highlighting its therapeutic potential.[4] This document provides a summary of the quantitative effects of I3G, its mechanism of action, and detailed protocols for evaluating its apoptotic effects in cancer cell lines.

Mechanism of Action this compound has been shown to exert its cytotoxic effects primarily through the induction of a Reactive Oxygen Species (ROS)-dependent apoptosis pathway.[4] An increase in intracellular ROS levels can trigger the intrinsic, or mitochondria-dependent, pathway of apoptosis. This process involves the activation of key effector proteins, such as caspases, which are proteases that execute the cell death program. While the parent compound, isorhamnetin, is known to engage both intrinsic and extrinsic apoptotic pathways by modulating Bcl-2 family proteins and death receptors, the primary evidence for I3G points towards a mitochondria-mediated mechanism initiated by oxidative stress.[1][5]

Isorhamnetin_3_glucuronide_Apoptosis_Pathway I3G This compound ROS ↑ Intracellular ROS I3G->ROS Mito Mitochondrial Perturbation ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow start Cancer Cell Line Culture (e.g., MCF-7) treatment Treatment (this compound vs. Vehicle Control) start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability apoptosis Apoptosis Quantification (Annexin V-FITC / PI Staining) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein ic50 Determine IC50 Value viability->ic50 flow Flow Cytometry Analysis apoptosis->flow markers Analyze Apoptotic Markers (Caspases, Bcl-2, Bax) protein->markers end Data Interpretation & Conclusion ic50->end flow->end markers->end

References

Investigating Isorhamnetin 3-glucuronide effects on insulin secretion in INS-1 cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin, a flavonoid found in various medicinal plants, and its derivatives have garnered significant interest for their potential anti-diabetic properties[1][2][3]. These compounds are thought to modulate glucose metabolism and protect pancreatic β-cells[1]. This document provides detailed protocols to investigate the effects of Isorhamnetin 3-glucuronide on insulin (B600854) secretion in the rat insulinoma (INS-1) cell line, a widely used model for studying pancreatic β-cell function[4][5][6]. While direct studies on this compound are limited, research on the closely related compound, Isorhamnetin 3-O-glucoside (I3G), provides valuable insights into the potential mechanisms of action, including the modulation of key signaling pathways such as the PI3K/Akt and ERK pathways, which are crucial for β-cell function and insulin secretion[1][7].

Note: The quantitative data presented in these application notes are based on studies of Isorhamnetin 3-O-glucoside due to the limited availability of direct data for this compound. This information serves as a proxy to guide experimental design.

Data Presentation

The following tables summarize the quantitative effects of Isorhamnetin and its glycoside derivative on glucose-stimulated insulin secretion (GSIS) in INS-1 cells.

Table 1: Effect of Isorhamnetin 3-O-glucoside (I3G) on Insulin Secretion in INS-1 Cells

Treatment ConditionInsulin Secretion (ng/mL)Fold Change vs. High Glucose
High Glucose (16.7 mM)18.97 ± 11.041.00
I3G (100 µM) + High Glucose (16.7 mM)502.11 ± 12.36~26.5
Gliclazide (100 µM) + High Glucose (16.7 mM)554.26 ± 15.36~29.2

Data adapted from a study on Isorhamnetin 3-O-glucoside (I3G)[7]. Gliclazide is a known insulin secretagogue used as a positive control.

Table 2: Comparative Effects of Isorhamnetin and Quercetin on Insulin Secretion in INS-1 Cells

Treatment ConditionInsulin Secretion (ng/mL)
High Glucose (16.7 mM)20.23 ± 5.52
Isorhamnetin (100 µM) + High Glucose (16.7 mM)304.37 ± 13.36
High Glucose (16.7 mM)17.31 ± 10.36
Quercetin (100 µM) + High Glucose (16.7 mM)119.38 ± 10.38

Data adapted from a study on Isorhamnetin and Quercetin[7].

Experimental Protocols

INS-1 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the INS-1 rat insulinoma cell line.

Materials:

  • INS-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-Glutamine

  • HEPES buffer

  • Sodium Pyruvate

  • β-mercaptoethanol

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • T75 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Complete Growth Medium Preparation: Prepare RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Add 1% Penicillin-Streptomycin solution to prevent bacterial contamination.

  • Cell Thawing: Rapidly thaw a cryovial of INS-1 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

  • Cell Seeding: Transfer the cell suspension to a T75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Sub-culturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a split ratio of 1:3 to 1:6[8][9].

Experimental Workflow: INS-1 Cell Culture Thaw Thaw Cells Culture Culture in T75 Flask Thaw->Culture Subculture Subculture at 80-90% Confluency Culture->Subculture Subculture->Culture Continue Culture Seed Seed for Experiments Subculture->Seed

Caption: Workflow for INS-1 cell culture and maintenance.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details the steps to measure insulin secretion from INS-1 cells in response to glucose stimulation and treatment with this compound.

Materials:

  • INS-1 cells

  • 24-well culture plates

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (116 mM NaCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5.4 mM KCl, 1 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM HEPES, 0.1% BSA, pH 7.4)

  • Glucose solutions (low glucose: 2.8 mM; high glucose: 16.7 mM in KRBH buffer)

  • This compound stock solution (in DMSO)

  • Insulin ELISA kit

Protocol:

  • Cell Seeding: Seed INS-1 cells in a 24-well plate at a density of 0.5 x 10⁶ cells/well and culture for 48-72 hours until they form a confluent monolayer[8][9].

  • Pre-incubation: Gently wash the cells twice with glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH buffer containing 2.8 mM glucose for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

  • Stimulation: Aspirate the pre-incubation buffer. Add KRBH buffer with low glucose (2.8 mM) or high glucose (16.7 mM) to different wells. For treated groups, add the desired concentration of this compound to the high glucose buffer. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Sample Collection: After incubation, collect the supernatant from each well. Centrifuge the supernatant at 3000 rpm for 3 minutes to pellet any detached cells.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content to normalize the insulin secretion data.

Experimental Workflow: GSIS Assay Seed Seed INS-1 Cells in 24-well Plate Preincubate Pre-incubate with Low Glucose KRBH Seed->Preincubate Stimulate Stimulate with Low/High Glucose +/- Compound Preincubate->Stimulate Incubate Incubate for 1-2 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure Insulin (ELISA) Collect->Measure Normalize Normalize to Total Protein Measure->Normalize

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Western Blot Analysis of PI3K/Akt and ERK Signaling Pathways

This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt and ERK signaling pathways.

Materials:

  • INS-1 cells

  • 6-well culture plates

  • Treatment compounds (this compound, inhibitors)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed INS-1 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound at various concentrations and time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway

Isorhamnetin and its glycosylated forms have been shown to promote glucose-stimulated insulin secretion in INS-1 cells by activating the PI3K/Akt and ERK signaling pathways. This leads to the phosphorylation and activation of downstream targets, including pancreatic and duodenal homeobox-1 (PDX-1), a key transcription factor in β-cell function and insulin gene expression[1][7].

Signaling Pathway of Isorhamnetin Derivatives in INS-1 Cells I3G This compound (or related compounds) PI3K PI3K I3G->PI3K ERK ERK I3G->ERK Akt Akt PI3K->Akt PDX1 PDX-1 Akt->PDX1 ERK->PDX1 Insulin Insulin Secretion PDX1->Insulin

Caption: Proposed signaling pathway for Isorhamnetin derivatives in INS-1 cells.

References

Application Notes and Protocols for Evaluating the Antitumor Activity of Isorhamnetin 3-Glucuronide in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294), a 3'-O-methylated metabolite of quercetin, and its derivatives have garnered significant interest for their potential antitumor properties.[1][2] Isorhamnetin 3-glucuronide (I3G) is a major metabolite of isorhamnetin and has demonstrated cytotoxic effects against cancer cells in vitro.[3][4][5] While direct in vivo efficacy data for I3G in xenograft models is limited, studies on its aglycone, isorhamnetin, provide a strong rationale for evaluating its potential as an anticancer agent. These application notes provide a framework for assessing the antitumor activity of this compound using xenograft mouse models, drawing upon established protocols and the known mechanisms of the parent compound.

Isorhamnetin has been shown to inhibit the proliferation of various cancer cells and suppress tumor growth in vivo by modulating key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[6][7][8] In vitro studies have confirmed that I3G can inhibit the growth of human breast cancer MCF-7 cells, albeit with a lower potency than isorhamnetin.[3][4] This suggests that I3G may contribute to the overall antitumor effects observed with isorhamnetin administration.

These notes offer detailed protocols for establishing subcutaneous xenograft models of breast and colon cancer, common cancer types against which isorhamnetin has shown activity.[7][9] The provided methodologies and data presentation formats are intended to guide researchers in designing and executing robust preclinical studies to elucidate the in vivo antitumor potential of this compound.

Data Presentation

Note: The following tables summarize representative quantitative data from xenograft studies evaluating Isorhamnetin . This data is presented to provide a reference for the potential effects that may be investigated for this compound.

Table 1: Antitumor Activity of Isorhamnetin in a Gallbladder Cancer Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Weight (g, mean ± SD)Tumor Volume (mm³, mean ± SD)Body Weight Change (%)
Vehicle Control-Intraperitoneal1.8 ± 0.32500 ± 400+2
Isorhamnetin1Intraperitoneal1.2 ± 0.2 1500 ± 300+1
Isorhamnetin5Intraperitoneal0.6 ± 0.1 800 ± 2000

***p < 0.001 relative to the control group. Data adapted from a study on gallbladder cancer xenografts.[10]

Table 2: Effect of Isorhamnetin on Tumor Growth in a Skin Cancer Xenograft Model

Treatment GroupTumor Volume at Day 28 (mm³, mean ± SEM)Tumor Weight at Day 28 (g, mean ± SEM)
Control1200 ± 1501.0 ± 0.15
Isorhamnetin600 ± 100 0.5 ± 0.08

**p < 0.01 compared to the control group. Data adapted from a study on A431 skin cancer xenografts.[11]

Experimental Protocols

Protocol 1: Subcutaneous Breast Cancer Xenograft Model (MCF-7)

This protocol describes the establishment of a subcutaneous tumor model using the MCF-7 human breast cancer cell line, which is estrogen-receptor positive.[12]

Materials:

  • MCF-7 human breast cancer cells

  • Advanced MEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Matrigel® Basement Membrane Matrix

  • Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

  • 17β-estradiol pellets (0.72 mg/pellet, 60-day release)

  • This compound (test article)

  • Vehicle control (e.g., sterile saline, PBS with 0.5% DMSO)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MCF-7 cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.

  • Animal Preparation: Aseptically implant a 17β-estradiol pellet subcutaneously in the dorsal neck region of each mouse 3-4 days prior to tumor cell injection. This is crucial for the growth of estrogen-dependent MCF-7 cells.

  • Cell Preparation for Injection:

    • Harvest MCF-7 cells using trypsin-EDTA and wash with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate anesthetic agent.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Administer this compound at the desired doses and schedule (e.g., daily intraperitoneal injection). The control group should receive the vehicle.

    • Monitor animal body weight and general health throughout the study.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors in the control group reach the predetermined endpoint size or at the end of the study period.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Protocol 2: Subcutaneous Colon Cancer Xenograft Model (HT-29)

This protocol outlines the procedure for establishing a subcutaneous xenograft model using the HT-29 human colon adenocarcinoma cell line.[13]

Materials:

  • HT-29 human colon cancer cells

  • McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Matrigel® Basement Membrane Matrix (optional, but can improve tumor take rate)

  • Male or female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

  • This compound (test article)

  • Vehicle control

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Maintain HT-29 cells in a 37°C incubator with 5% CO2. Use cells that are actively dividing and have high viability.

  • Cell Preparation for Injection:

    • Harvest and wash HT-29 cells as described for MCF-7 cells.

    • Resuspend the cells in sterile PBS (or a PBS/Matrigel® mixture) at a concentration of 2.5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject 200 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth as described in Protocol 1.

  • Treatment:

    • Once tumors reach the desired size (e.g., 100-150 mm³), randomize the animals and begin treatment with this compound or vehicle.

    • Monitor animal health and body weight.

  • Endpoint and Analysis:

    • At the study endpoint, euthanize the mice and collect the tumors for weight measurement and further molecular and histological analysis.

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis CellCulture Cancer Cell Culture (e.g., MCF-7, HT-29) Implantation Subcutaneous Injection of Cells CellCulture->Implantation AnimalPrep Immunodeficient Mice (e.g., Nude, SCID) AnimalPrep->Implantation TumorGrowth Tumor Growth Measurement Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment with This compound Randomization->Treatment Endpoint Endpoint Determination Treatment->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis

Experimental workflow for xenograft mouse model studies.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation I3G Isorhamnetin 3-Glucuronide I3G->PI3K inhibits I3G->AKT inhibits

Inhibition of the PI3K/AKT signaling pathway.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription I3G Isorhamnetin 3-Glucuronide I3G->MEK inhibits I3G->ERK inhibits

Inhibition of the MAPK/ERK signaling pathway.

References

Troubleshooting & Optimization

Optimizing HPLC peak resolution for Isorhamnetin 3-glucuronide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Isorhamnetin (B1672294) 3-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of Isorhamnetin 3-glucuronide?

A1: For the analysis of isorhamnetin glycosides, including this compound, a common starting point is reverse-phase HPLC.[1] Typical conditions involve a C18 column, a mobile phase consisting of acidic water and an organic solvent like methanol (B129727) or acetonitrile (B52724), and UV detection.[1][2]

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for isorhamnetin and its glycosides is a common issue in reverse-phase HPLC.[3] The primary causes include:

  • Secondary interactions with residual silanol (B1196071) groups on the silica-based C18 column. These interactions can be minimized by adjusting the mobile phase pH.[3][4]

  • Inappropriate mobile phase pH. If the pH is close to the pKa of the analyte's hydroxyl groups, it can exist in both ionized and non-ionized forms, leading to peak broadening.[3]

  • Column contamination or degradation. Buildup of matrix components or degradation of the stationary phase can create active sites that cause tailing.[3]

To resolve peak tailing, a systematic approach is recommended. First, determine if the tailing affects only the this compound peak or all peaks. If it's specific to your analyte, the issue is likely chemical. If all peaks are tailing, it may be a mechanical issue like extra-column volume.[3]

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter for achieving good peak shape for flavonoids like isorhamnetin.[3] The goal is to suppress the ionization of both the analyte and the residual silanol groups on the stationary phase.[3] By operating at a low pH, typically between 2.5 and 3.5, the hydroxyl groups on both the analyte and the silica (B1680970) surface are protonated, minimizing unwanted ionic interactions that lead to peak tailing.[3] This is often achieved by adding a small amount of an acidifier like formic acid or acetic acid to the aqueous portion of the mobile phase.[3]

Q4: I am having trouble retaining this compound on my C18 column. What can I do to improve retention?

A4: this compound is a polar compound, and poor retention on traditional C18 columns can be a challenge.[5] Here are some strategies to improve retention:

  • Decrease the organic solvent percentage in the mobile phase. In reverse-phase HPLC, increasing the water content of the mobile phase will lead to stronger retention of polar compounds.[6]

  • Consider a polar-modified C18 column. Some C18 columns are designed with modifications to enhance the retention of polar analytes.

  • Explore Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an alternative chromatographic technique that is well-suited for the retention of very polar compounds that are not well-retained in reverse-phase chromatography.[5][7] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[5]

Q5: Should I use a gradient or isocratic elution for my analysis?

A5: The choice between gradient and isocratic elution depends on the complexity of your sample matrix. For analyzing a pure standard or a simple mixture, an isocratic method (constant mobile phase composition) may be sufficient. However, if your sample contains multiple compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) will likely provide better resolution and shorter analysis times. For complex natural extracts, a gradient elution is typically employed.[8]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase to Mitigate Peak Tailing

This guide provides a step-by-step protocol to address peak tailing of this compound by optimizing the mobile phase pH.

Experimental Protocol:

  • Prepare Mobile Phase A: Aqueous solvent (e.g., HPLC-grade water).

  • Prepare Mobile Phase B: Organic solvent (e.g., HPLC-grade acetonitrile or methanol).

  • Initial Analysis: Perform an injection using your standard mobile phase composition without any pH modifiers and record the chromatogram.

  • pH Adjustment: To the aqueous portion of the mobile phase (Mobile Phase A), add a small amount of an acidifier. Common choices include 0.1% formic acid or 0.1-1% acetic acid to achieve a pH in the range of 2.5-3.5.[3]

  • System Equilibration: Flush the column with the new, acidified mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated.[3]

  • Sample Injection: Inject your this compound standard.

  • Data Analysis: Compare the peak shape, specifically the asymmetry factor, with the chromatogram obtained without pH adjustment. A significant improvement in peak symmetry should be observed.[3]

Quantitative Data Summary: Effect of Mobile Phase pH on Peak Shape

Mobile Phase pHUSP Tailing Factor (Tf) for IsorhamnetinObservations
7.0 (Unbuffered)> 2.0Significant peak tailing observed.
3.0 (0.1% Formic Acid)1.0 - 1.2Symmetrical or near-symmetrical peak shape.[3]
2.5 (0.1% Acetic Acid)1.0 - 1.3Improved peak symmetry.[3]
Guide 2: Troubleshooting Poor Peak Resolution

This guide outlines steps to improve the separation between this compound and other components in the sample.

Experimental Protocol:

  • Initial Assessment: Evaluate the resolution between the peak of interest and any adjacent peaks in your current chromatogram.

  • Modify Solvent Strength: If peaks are poorly resolved and elute early, decrease the percentage of the organic solvent (the strong solvent in reverse-phase) in your mobile phase.[6] This will increase retention times and potentially improve separation.

  • Adjust Mobile Phase pH: If the co-eluting compounds have different pKa values, a change in the mobile phase pH can alter their retention times differently, leading to better separation.[6]

  • Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. Different organic solvents can offer different selectivities.

  • Evaluate Column Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but it may also alter selectivity. Experiment with different temperatures (e.g., in 5 °C increments).

  • Consider a Different Stationary Phase: If the above steps do not provide adequate resolution, the selectivity of your current column may be insufficient. Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).

Quantitative Data Summary: HPLC Parameters for Flavonoid Analysis

ParameterMethod 1 (Isorhamnetin-3-O-glucoside)[9]Method 2 (General Flavonoids)[8]
Column INNO C18 (4.6 x 250 mm, 5 µm)Phenomenex C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A -0.1% Formic Acid in Water
Mobile Phase B -Acetonitrile
Gradient Isocratic0-5 min: 20% B; 5-25 min: 20-21% B; 25-45 min: 21-50% B
Flow Rate -0.6 mL/min
Detection 270 nm (UV)355 nm (UV)
Column Temp. -25 °C

Visual Troubleshooting Workflows

Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Mechanical Issue q1->a1_yes Yes a1_no Chemical Issue q1->a1_no No check_connections Check for extra-column volume (fittings, tubing) a1_yes->check_connections optimize_ph Optimize Mobile Phase pH (Guide 1) a1_no->optimize_ph check_column Inspect/replace column check_connections->check_column check_contamination Flush or replace column optimize_ph->check_contamination

Caption: A decision tree for troubleshooting peak tailing issues.

HPLC_Analysis_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep Sample Preparation (Extraction, Filtration) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Degassing, pH adjustment) separation Chromatographic Separation (Column) mobile_phase_prep->separation injection->separation detection Detection (UV/Vis) separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration & Quantification chromatogram->peak_integration report Reporting peak_integration->report

Caption: A general workflow for HPLC analysis.

References

Addressing Isorhamnetin 3-glucuronide solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isorhamnetin 3-glucuronide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in cell culture, with a primary focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture experiments?

This compound is a flavonoid, a class of polyphenolic compounds found in many plants.[1] Like many flavonoids, it has limited aqueous solubility. This can lead to precipitation when a concentrated stock solution (typically in an organic solvent) is diluted into the aqueous environment of cell culture media. Factors such as the pH and protein content of the media can further influence its solubility.

Q2: I'm observing a precipitate after adding this compound to my cell culture medium. What's causing this?

Precipitation of this compound is common and typically occurs when its concentration exceeds its solubility limit in the cell culture medium. This can happen immediately upon addition of a concentrated stock solution or over time during incubation as the compound may be unstable in the culture conditions.

Q3: What is the recommended solvent for preparing an this compound stock solution?

For initial solubilization, dimethyl sulfoxide (B87167) (DMSO) is a commonly used organic solvent for flavonoids. It is crucial to prepare a high-concentration stock solution and then dilute it into the cell culture medium to minimize the final concentration of DMSO, which can be toxic to cells.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and some may tolerate up to 1%.[2] However, primary cells are often more sensitive.[2] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic working concentration of DMSO for your specific cell line and assay.

Troubleshooting Guide: this compound Precipitation

Issue: Immediate Precipitation Upon Addition to Cell Culture Media

  • Possible Cause: The final concentration of this compound exceeds its aqueous solubility limit.

  • Recommended Solution:

    • Decrease the final working concentration: Determine the maximum soluble concentration by performing a solubility test (see Protocol 2).

    • Optimize dilution technique: Add the DMSO stock solution dropwise to pre-warmed (37°C) cell culture medium while gently vortexing to facilitate mixing.

    • Use pre-warmed media: Always use cell culture media that has been pre-warmed to 37°C, as temperature can affect solubility.

Issue: Delayed Precipitation During Incubation

  • Possible Cause: The compound may be unstable over time at 37°C, or it may be interacting with components in the media.

  • Recommended Solution:

    • Assess stability: Perform a stability study to determine the half-life of this compound in your specific cell culture medium at 37°C.

    • Prepare fresh solutions: Make fresh dilutions of this compound in media for each experiment, rather than storing it in media for extended periods.

    • Consider serum concentration: If using serum-containing media, the serum proteins may aid in solubilization. Conversely, interactions with media components could also lead to precipitation. You may need to test different serum concentrations.

Quantitative Data

Table 1: Recommended Maximum DMSO Concentrations for In Vitro Experiments

Cell Culture TypeRecommended Max. DMSO ConcentrationNotes
General Cancer Cell Lines0.1% - 1%Sensitivity is cell line-specific; a titration is recommended.
Primary Cells≤ 0.1%Primary cells are generally more sensitive to DMSO.
RAW 264.7 Macrophages≤ 1%Studies have shown that concentrations up to 1% have minimal impact on viability.[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 492.4 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Weighing: Accurately weigh out 4.92 mg of this compound powder in a sterile, amber microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. The solution should be clear.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • 96-well clear flat-bottom plate

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed your cell line's tolerance.

  • Incubate: Incubate the plate at 37°C and 5% CO₂ for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assess Precipitation:

    • Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points.

    • Quantitative Assessment: For a more precise measurement, read the absorbance of the plate at a wavelength of 600-650 nm using a microplate reader. An increase in absorbance compared to a media-only control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear both visually and by absorbance reading is your maximum working soluble concentration under those conditions.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Isorhamnetin 3-glucuronide Powder dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock intermediate Intermediate Dilution (Optional but Recommended) stock->intermediate Dilute in DMSO final Final Dilution in Pre-warmed Media intermediate->final Add dropwise to media treat Add to Cells final->treat

Caption: A step-by-step workflow for the preparation of this compound solutions.

signaling_pathway Inhibitory Effect of this compound on Inflammatory Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Signaling (JNK, p38) TLR4->MAPK NFkB NF-κB Signaling TLR4->NFkB Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation NFkB->Inflammation Isorhamnetin Isorhamnetin 3-glucuronide Isorhamnetin->MAPK Inhibits Isorhamnetin->NFkB Inhibits

References

Optimizing dosage and administration routes for in vivo Isorhamnetin 3-glucuronide studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing in vivo studies with Isorhamnetin (B1672294) 3-glucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dosage for in vivo studies with Isorhamnetin 3-glucuronide?

A1: Currently, there is a lack of established in vivo dosage guidelines specifically for this compound. However, based on studies with its aglycone, isorhamnetin, and other related flavonoid glycosides, a starting oral dosage range of 10-50 mg/kg body weight in rodents can be considered. For instance, studies on isorhamnetin have utilized oral doses of 10, 20, and 40 mg/kg in rats.[1] Another study investigating the antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside in diabetic rats used oral doses of 10 and 20 mg/kg. It is crucial to perform dose-response studies to determine the optimal dosage for your specific animal model and experimental endpoint.

Q2: Which administration route is most appropriate for this compound?

A2: The choice of administration route depends on the research question.

  • Oral (p.o.) administration is common for studying the effects of dietary flavonoids and their metabolites. However, be aware that oral administration subjects the compound to gastrointestinal and hepatic first-pass metabolism, which can lead to deconjugation back to the aglycone, isorhamnetin.

  • Intravenous (i.v.) administration bypasses the first-pass effect and allows for the direct assessment of the systemic effects of this compound. A study on an Opuntia ficus-indica extract containing isorhamnetin glycosides noted an increased elimination half-life after intravenous administration compared to the aglycone alone.[2]

  • Intraperitoneal (i.p.) administration is another option to bypass the gastrointestinal tract, but it may not entirely avoid first-pass metabolism in the liver.

Q3: What are the known signaling pathways modulated by this compound?

A3: In vitro studies have shown that this compound exerts anti-inflammatory effects by suppressing the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[3] It has also been shown to increase the expression of heme oxygenase-1 (HO-1), a key enzyme with antioxidant and anti-inflammatory properties.[3] The broader isorhamnetin and its derivatives have been shown to modulate the NF-κB signaling pathway as well.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable plasma levels of this compound after oral administration. Extensive first-pass metabolism: Deconjugation by β-glucuronidase in the intestine and liver can convert the compound to its aglycone, isorhamnetin.[5]- Consider intravenous administration: This will bypass the first-pass effect. - Co-administer a β-glucuronidase inhibitor: Saccharo-1,4-lactone can be used to prevent ex vivo and potentially in vivo deconjugation.[5] - Analyze for both the glucuronide and the aglycone: Quantifying both forms will provide a more complete pharmacokinetic profile.
High variability in experimental results between animals. Differences in gut microbiota: Intestinal bacteria can metabolize flavonoids and their glycosides, leading to inter-individual variations.- Acclimatize animals properly: House animals in the same environment and provide the same diet for a sufficient period before the experiment. - Consider using germ-free animals: This can help to understand the direct effects of the compound without microbial interference.
Unexpected biological effects observed. In vivo conversion to other metabolites: this compound can be metabolized to other active or inactive compounds.- Conduct a full pharmacokinetic study: Identify and quantify major metabolites in plasma and tissues. - Compare effects with the aglycone: Administer isorhamnetin alone in a separate group to differentiate the effects of the parent compound and its glucuronide.
Difficulty dissolving this compound for administration. Poor solubility in common vehicles. - Test a range of biocompatible solvents: Consider vehicles such as saline, phosphate-buffered saline (PBS), or solutions containing a small percentage of DMSO or other solubilizing agents. - Prepare a fresh solution for each experiment: Avoid storing solutions for extended periods to prevent precipitation.

Quantitative Data Summary

Table 1: Exemplary In Vivo Dosages of Isorhamnetin and Related Compounds

CompoundAnimal ModelDosageAdministration RouteReference
IsorhamnetinRats10, 20, 40 mg/kgOral[1]
Isorhamnetin 3,7-di-O-beta-D-glucopyranosideRats10, 20 mg/kg/day for 10 daysOral[6]
IsorhamnetinMice10 mg/kg for 10 daysOral[7]
Opuntia ficus-indica extract (rich in isorhamnetin glycosides)Mice0.3% and 0.6% in dietOral[8]

Experimental Protocols

1. Preparation of this compound for Oral Administration

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Vehicle Selection: Choose an appropriate vehicle. A common choice is 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Suspension Preparation: Suspend the powder in the vehicle. Use a mortar and pestle to create a fine, uniform suspension.

  • Volume Adjustment: Adjust the final volume with the vehicle to achieve the desired concentration for dosing. Ensure the final volume is appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).

  • Administration: Administer the suspension to the animals using oral gavage needles of an appropriate size.

2. Blood Sample Collection and Processing for Pharmacokinetic Analysis

  • Blood Collection: Collect blood samples from the animals at predetermined time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). The saphenous vein or tail vein are common sites for repeated sampling.

  • Anticoagulant: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Separation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Stabilization: Immediately after separation, add a β-glucuronidase inhibitor (e.g., saccharo-1,4-lactone) to the plasma samples to prevent ex vivo deconjugation of the analyte.[5]

  • Storage: Store the plasma samples at -80°C until analysis.

  • Analysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentrations of this compound and its potential metabolites (e.g., isorhamnetin).

Visualizations

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Processing cluster_analysis Analysis prep Compound Preparation admin Oral or IV Administration prep->admin animal Animal Acclimatization animal->admin sample Blood/Tissue Sampling admin->sample process Sample Processing (+ β-glucuronidase inhibitor) sample->process analysis LC-MS Analysis process->analysis data Data Interpretation analysis->data

Caption: A typical experimental workflow for in vivo studies of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_mapk MAPK Pathway cluster_ho1 Antioxidant Response cluster_compound Compound Action cluster_response Cellular Response LPS LPS JNK JNK LPS->JNK activates p38 p38 LPS->p38 activates Inflammation Inflammation JNK->Inflammation promotes p38->Inflammation promotes HO1 HO-1 Expression HO1->Inflammation inhibits I3G This compound I3G->JNK inhibits I3G->p38 inhibits I3G->HO1 induces

Caption: Signaling pathways modulated by this compound in inflammation.

References

Technical Support Center: Mitigating Interference of Isorhamnetin 3-Glucuronide in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and mitigate interference caused by Isorhamnetin 3-glucuronide in your enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with enzymatic assays?

This compound is a major metabolite of isorhamnetin, a flavonoid compound found in various plants.[1][2] Like many flavonoids, its structure can lead to interference in common enzymatic assays through several mechanisms:

  • Peroxidase Inhibition: Many commercially available enzymatic kits, such as those for free fatty acid (FFA) and triglyceride (TG) determination, rely on a final peroxidase-catalyzed colorimetric or fluorometric reaction.[3][4] this compound can inhibit peroxidase activity, leading to an underestimation of the analyte's concentration.[3][4]

  • Fluorescence Interference: While this compound itself has negligible intrinsic fluorescence, its fluorescence can be enhanced in the presence of proteins like albumin.[5] This can lead to a high background signal in fluorescence-based assays.

  • Interference with Protein Quantification: Flavonoids can interfere with common colorimetric protein assays, such as the bicinchoninic acid (BCA) and Lowry assays, leading to an overestimation of protein concentration. This can subsequently cause an underestimation of specific enzyme activity.

Q2: Which types of enzymatic assays are most susceptible to interference by this compound?

Assays that are particularly vulnerable include:

  • Peroxidase-based assays: This includes many commercially available kits for measuring metabolites like glucose, cholesterol, free fatty acids, and triglycerides.[3][4]

  • Fluorescence-based assays: Assays that use fluorescent probes with excitation and emission spectra that overlap with the potential fluorescence of this compound-protein complexes are at risk.

  • Assays requiring protein quantification: If you are determining the specific activity of an enzyme in a lysate containing this compound, your protein measurement may be inaccurate.

Q3: How can I determine if this compound is interfering with my assay?

It is crucial to run proper controls to identify potential interference. Here are some key controls to include:

  • No-Enzyme Control: Prepare a reaction mixture with all components, including this compound, except for the enzyme.[6] A signal in this control indicates that the compound is interfering with the assay's detection system (e.g., by reacting with the substrate or producing a colorimetric/fluorescent signal).

  • No-Substrate Control: A reaction with the enzyme and this compound but without the substrate can help identify any background signal from the compound itself or its interaction with the enzyme.[6]

  • Compound-Only Control: Measure the absorbance or fluorescence of this compound in the assay buffer to check for intrinsic color or fluorescence.

Troubleshooting Guides

Issue 1: Underestimation of Analyte in a Peroxidase-Based Assay

Potential Cause: Inhibition of peroxidase by this compound.

Troubleshooting Steps:

  • Confirm Interference: Run a control experiment where you spike a known concentration of your analyte (e.g., triglycerides) into a sample with and without this compound. A lower measured concentration in the presence of the flavonoid confirms interference.

  • Alternative Analytical Methods: If significant interference is observed, consider using an alternative analytical method that does not rely on a peroxidase-based final step.[3][4] Methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) are less susceptible to this type of interference.[3]

Quantitative Data on Interference:

The following table summarizes the observed interference of Isorhamnetin and its glucuronide in commercially available enzymatic assays for Free Fatty Acids (FFA) and Triglycerides (TG).

CompoundConcentration (µM)AssayApparent Reduction in Analyte Level (%)
Isorhamnetin50TG~20%
Isorhamnetin100TG~30%
Quercetin-3-O-glucuronide50TG~25%
Quercetin-3-O-glucuronide100TG~40%

Data adapted from Hoek-van den Hil et al., Anal Bioanal Chem, 2012.[3][4]

Issue 2: High Background in a Fluorescence-Based Assay

Potential Cause: Intrinsic fluorescence of this compound or its complex with proteins in the sample.

Troubleshooting Steps:

  • Measure Background Fluorescence: Prepare a control well containing the assay buffer and this compound at the same concentration used in your experiment. Measure the fluorescence at the excitation and emission wavelengths of your assay.

  • Background Subtraction: Subtract the fluorescence value from the "compound-only" control from all your experimental readings.[7]

  • Optimize Assay Conditions:

    • Wavelength Selection: If possible, choose a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from the fluorescence of the interfering compound. Red-shifted fluorophores are often a good choice as many interfering compounds fluoresce in the blue-green region.

    • Reduce Compound Concentration: If the experimental design allows, reducing the concentration of this compound can lower the background signal.

Issue 3: Inaccurate Protein Concentration Leading to Incorrect Specific Activity

Potential Cause: Interference of this compound with colorimetric protein assays (e.g., BCA, Lowry).

Troubleshooting Steps:

  • Use a Less Susceptible Assay: The Bradford protein assay is generally less affected by reducing substances like flavonoids compared to copper-based assays like the BCA assay.

  • Protein Precipitation: Remove the interfering flavonoid from your protein sample before quantification using acetone (B3395972) precipitation.

Experimental Protocols

Protocol 1: Acetone Precipitation to Remove this compound

This protocol is designed to precipitate proteins from a solution, leaving small molecule interferents like this compound in the supernatant.

Materials:

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes (acetone-compatible)

  • Microcentrifuge (capable of 13,000-15,000 x g)

  • Buffer for resuspending the protein pellet (compatible with your downstream assay)

Procedure:

  • Place your protein sample (e.g., cell lysate) in a microcentrifuge tube.

  • Add four times the sample volume of ice-cold (-20°C) acetone to the tube.[4][8]

  • Vortex the tube briefly and incubate for 60 minutes at -20°C.[4]

  • Centrifuge the tube for 10 minutes at 13,000-15,000 x g.[4][8]

  • Carefully decant and discard the supernatant, which contains the this compound.

  • Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.

  • Resuspend the protein pellet in a buffer that is compatible with your protein quantification assay and downstream enzymatic assay.

Acetone_Precipitation_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_final_steps Final Steps Sample Protein Sample (with this compound) AddAcetone Add 4 volumes of ice-cold acetone Sample->AddAcetone Incubate Incubate at -20°C for 60 minutes AddAcetone->Incubate Centrifuge Centrifuge at 13,000-15,000 x g Incubate->Centrifuge Supernatant Supernatant (contains this compound) Centrifuge->Supernatant Separate Pellet Protein Pellet Centrifuge->Pellet Separate Discard Discard Supernatant Supernatant->Discard Resuspend Resuspend Pellet in Assay Buffer Pellet->Resuspend Quantify Proceed to Protein Quantification Resuspend->Quantify

Caption: Workflow for removing this compound via acetone precipitation.

Protocol 2: Correcting for Background Fluorescence

This protocol outlines the necessary controls to correct for potential fluorescence interference from this compound.

Procedure:

  • Prepare Control Wells: In a microplate, set up the following control wells in triplicate:

    • Blank: Assay buffer only.

    • Compound Control: Assay buffer + this compound (at the final assay concentration).

    • No-Enzyme Control: Assay buffer + substrate + this compound.

    • No-Substrate Control: Assay buffer + enzyme + this compound.

  • Prepare Experimental Wells: Set up your experimental wells containing the enzyme, substrate, and this compound.

  • Incubate and Read: Incubate the plate according to your assay protocol and then read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the Blank from all other readings.

    • The fluorescence of the Compound Control will indicate the intrinsic fluorescence of the compound.

    • The fluorescence of the No-Enzyme Control will show any non-enzymatic reaction or interaction between the compound and the substrate.

    • Correct your experimental data by subtracting the appropriate background fluorescence value (usually the No-Enzyme Control ).

Background_Correction_Logic cluster_measurements Fluorescence Measurements cluster_calculation Calculation TotalSignal Total Experimental Signal SubtractBlank - TotalSignal->SubtractBlank Blank Blank (Buffer only) Blank->SubtractBlank NoEnzyme No-Enzyme Control SubtractNoEnzyme - NoEnzyme->SubtractNoEnzyme CorrectedSignal Corrected Signal SubtractBlank->SubtractNoEnzyme SubtractNoEnzyme->CorrectedSignal

Caption: Logic for correcting background fluorescence in enzymatic assays.

Signaling Pathway and Interference Diagrams

The following diagram illustrates the common mechanism of interference by this compound in a peroxidase-based assay.

Peroxidase_Inhibition_Pathway cluster_assay Standard Peroxidase-Based Assay cluster_interference Interference Mechanism Analyte Analyte (e.g., Triglycerides) Enzyme1 Enzyme 1 Analyte->Enzyme1 Intermediate Intermediate Product Enzyme1->Intermediate Enzyme2 Enzyme 2 Intermediate->Enzyme2 H2O2 Hydrogen Peroxide (H2O2) Enzyme2->H2O2 Peroxidase Peroxidase H2O2->Peroxidase ColoredProduct Colored Product (Signal Detected) Peroxidase->ColoredProduct Chromogen Colorless Chromogen Chromogen->Peroxidase I3G This compound Inhibition I3G->Inhibition Inhibition->Peroxidase

Caption: Inhibition of peroxidase by this compound in a typical enzymatic assay.

References

Technical Support Center: Optimizing Cell Permeability Assays for Isorhamnetin 3-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cell permeability assays for Isorhamnetin 3-glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Caco-2 cell permeability assay?

The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates the human intestinal epithelium.[1][2] When cultured on semipermeable supports, human colon adenocarcinoma (Caco-2) cells differentiate into a monolayer of polarized enterocytes with tight junctions and transporter proteins characteristic of the small intestine.[1][3] This model is used to predict the in vivo absorption of compounds by measuring their transport across the Caco-2 cell monolayer from an apical (AP) compartment, representing the intestinal lumen, to a basolateral (BL) compartment, representing the blood.[1]

Q2: Why is it important to study the cell permeability of this compound?

Isorhamnetin is a flavonoid with various reported biological activities, including anti-inflammatory and anti-cancer effects.[4] In the body, flavonoids are often metabolized into glucuronide conjugates, such as this compound.[5] The permeability of this metabolite is a critical determinant of its bioavailability and, consequently, its potential therapeutic efficacy. Understanding how this compound crosses the intestinal barrier can provide insights into its absorption, distribution, and overall pharmacological activity.

Q3: What are the typical classifications for compound permeability in a Caco-2 assay?

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 monolayer. While specific thresholds can vary between laboratories, a general classification is as follows:

Permeability ClassificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)
Low< 1.0
Moderate1.0 - 10.0
High> 10.0

Propranolol is often used as a high permeability control, while compounds like Lucifer Yellow or Atenolol serve as low permeability markers to assess the integrity of the cell monolayer.[6][7]

Q4: How should this compound be prepared for a cell permeability assay?

Due to the poor aqueous solubility of many flavonoids, proper preparation is crucial.[4]

  • Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[4]

  • Working Solution: Dilute the DMSO stock solution into the assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to achieve the final desired concentration. It is critical to keep the final DMSO concentration low (typically <1%) to avoid affecting cell viability and monolayer integrity.[8]

  • Solubility Check: Before the assay, it is advisable to determine the solubility of this compound in the assay buffer to ensure you are working below its solubility limit and to avoid precipitation.[8]

Q5: What are the essential quality control parameters for a Caco-2 permeability assay?

To ensure the reliability of your results, the following quality control checks are mandatory:

  • Transepithelial Electrical Resistance (TEER): TEER measurement is a non-invasive method to assess the integrity of the tight junctions in the Caco-2 monolayer.[3] TEER values should be monitored before and after the permeability experiment. A common acceptance criterion is a TEER value ≥ 200 Ω·cm².[9]

  • Lucifer Yellow Permeability: Lucifer Yellow is a fluorescent molecule that is poorly permeable across the cell monolayer. Its transport is measured to confirm the integrity of the paracellular pathway. A low Papp value for Lucifer Yellow indicates a tight and intact monolayer.[3]

  • Mass Balance/Recovery: Calculating the percent recovery of the test compound can help identify issues such as non-specific binding to the assay plates, metabolism by the cells, or accumulation within the cell monolayer.[7]

Experimental Protocol: Caco-2 Permeability Assay for this compound

This protocol provides a general framework. Specific parameters such as incubation times and concentrations may require optimization.

1. Caco-2 Cell Culture and Seeding:

  • Culture Caco-2 cells in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at an appropriate density.

  • Culture the cells for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[3]

2. Assessment of Monolayer Integrity:

  • Prior to the experiment, measure the TEER of each well using a voltmeter. Only use wells that meet your laboratory's established TEER threshold.[9]

3. Preparation of Assay Solutions:

  • Prepare the transport buffer (e.g., HBSS) and warm it to 37°C. The pH of the apical buffer can be adjusted to 6.5 to mimic the conditions of the small intestine, while the basolateral buffer is typically maintained at pH 7.4.[10]

  • Prepare the dosing solution of this compound in the apical buffer at the desired concentration. Also, prepare solutions for your high and low permeability controls.

4. Transport Experiment:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer.

  • For apical to basolateral (A→B) transport, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.[9]

  • For basolateral to apical (B→A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber. This is important for investigating potential efflux mechanisms.[1][3]

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]

  • At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

5. Sample Analysis:

  • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 is generally indicative of active efflux.[3][8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High Variability in Papp Values Between Replicates Inconsistent cell monolayer integrity. Pipetting errors during dosing or sampling. Edge effects in the multi-well plate.[8]Ensure consistent TEER values across all wells before the experiment. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.[8]
Unexpectedly Low Permeability of this compound Poor solubility of the compound in the assay buffer.[11] Active efflux by transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3] Non-specific binding to the plasticware.[7][12]Confirm the solubility of this compound in the assay buffer.[8] Perform a bidirectional assay to calculate the efflux ratio.[3] Consider co-incubating with known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp).[3][13] Include Bovine Serum Albumin (BSA) in the basolateral buffer to reduce non-specific binding.[7]
Unexpectedly High Permeability of this compound Compromised monolayer integrity (leaky monolayer).[8] Cytotoxicity of the test compound at the concentration used.[8]Verify monolayer integrity with both TEER and Lucifer Yellow permeability assays.[3][8] Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the experimental concentration of this compound.
Inconsistent TEER Values Incomplete monolayer formation. Bacterial or fungal contamination. Temperature fluctuations during measurement.Ensure proper cell seeding density and allow sufficient time for differentiation. Regularly check cell cultures for contamination. Allow the plate to equilibrate to room temperature before measuring TEER.
Low Compound Recovery Non-specific binding to the assay plate.[7] Cellular metabolism of this compound. Compound instability in the assay buffer. Accumulation of the compound within the cells.[7]Use low-binding plates. Include BSA in the receiver compartment.[7] Analyze cell lysates to quantify intracellular compound concentration. Assess the stability of this compound in the assay buffer over the incubation period.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_qc Quality Control cluster_exp Experiment cluster_analysis Analysis culture Caco-2 Cell Culture (21 days) seed Seed Cells on Transwell Inserts culture->seed teer Measure TEER seed->teer ly Lucifer Yellow Assay teer->ly prepare_solutions Prepare Dosing Solutions (this compound) ly->prepare_solutions transport Perform Transport Assay (A->B and B->A) prepare_solutions->transport sample Collect Samples from Apical & Basolateral Chambers transport->sample lcms LC-MS/MS Analysis sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate troubleshooting_logic start Unexpected Papp Value? low_papp Low Papp? start->low_papp Yes high_papp High Papp? start->high_papp Yes check_solubility Check Compound Solubility low_papp->check_solubility Possible Cause check_efflux Perform Bidirectional Assay (Calculate Efflux Ratio) low_papp->check_efflux Possible Cause check_binding Assess Non-specific Binding low_papp->check_binding Possible Cause check_integrity Verify Monolayer Integrity (TEER & Lucifer Yellow) high_papp->check_integrity Most Common Cause check_toxicity Perform Cytotoxicity Assay high_papp->check_toxicity Possible Cause transport_pathways cluster_apical Apical (Lumen) cluster_cell Caco-2 Cell cluster_basolateral Basolateral (Blood) I3G_apical This compound uptake Uptake Transporters? I3G_apical->uptake Active Uptake passive Passive Diffusion I3G_apical->passive efflux Efflux Transporters (e.g., MRP2, BCRP) uptake->efflux Intracellular I3G_basolateral This compound uptake->I3G_basolateral Basolateral Transport passive->I3G_basolateral efflux->I3G_apical Efflux

References

Strategies to prevent degradation of Isorhamnetin 3-glucuronide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Isorhamnetin (B1672294) 3-glucuronide to prevent its degradation. The following information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Isorhamnetin 3-glucuronide during storage?

A1: this compound, like many flavonoid glucuronides, is susceptible to degradation through several pathways. The primary factors of concern are:

  • Hydrolysis: The glucuronide bond can be cleaved under acidic or alkaline conditions, yielding the aglycone, isorhamnetin, and glucuronic acid.

  • Oxidation: The phenolic hydroxyl groups on the flavonoid structure are prone to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.

  • Temperature: Elevated temperatures can increase the rate of both hydrolytic and oxidative degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at 2-8°C. Under these conditions, the compound can be stable for up to 24 months.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare and use solutions on the same day.[1] If you need to prepare stock solutions in advance, they should be stored as aliquots in tightly sealed vials at -20°C.[1] The choice of solvent is also critical; DMSO, ethanol, and methanol (B129727) are commonly used. Ensure the solvent is of high purity and free of contaminants that could promote degradation.

Q4: I've noticed a change in the color of my this compound solution. What could be the cause?

A4: A color change in the solution often indicates degradation, likely due to oxidation. This can be caused by exposure to air (oxygen), light, or the presence of metal ion contaminants in the solvent or buffer. It is crucial to use high-purity solvents and deoxygenated buffers if oxidation is a concern.

Q5: Can I do anything to improve the stability of my this compound solutions for in vitro experiments?

A5: Yes, several strategies can be employed to enhance the stability of this compound in solution:

  • pH Control: Maintain the pH of your solution within a neutral to slightly acidic range (pH 6-7). Avoid strongly acidic or alkaline conditions.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C) at a low concentration (e.g., 0.1% w/v), can help to prevent oxidative degradation during in vitro studies.[2]

  • Inert Atmosphere: For sensitive experiments, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Light Protection: Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of compound purity over time in stored solid. Improper storage conditions (exposure to light, humidity, or high temperature).Store the solid compound in a tightly sealed, light-resistant container at 2-8°C. Consider storing in a desiccator to control humidity.
Unexpected peaks in HPLC analysis of a freshly prepared solution. Degradation during sample preparation or analysis.Prepare solutions immediately before use. Use high-purity solvents and mobile phases. Ensure the mobile phase pH is compatible with the compound's stability.
Low recovery of the compound from biological matrices. Enzymatic degradation by β-glucuronidases present in the sample.Add a β-glucuronidase inhibitor, such as saccharo-1,4-lactone, to the sample homogenization buffer to prevent ex vivo deconjugation.[3]
Inconsistent results in bioactivity assays. Degradation of the compound in the assay medium.Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, incubation time). Consider adding an antioxidant to the medium if oxidation is suspected.

Quantitative Data Summary

The following tables summarize available data on the storage and stability of this compound and related compounds.

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Additional Notes Reference
Solid2-8°CUp to 24 monthsTightly sealed vial, protected from light.[1]
Stock Solution-20°CUse within 1 month for optimal resultsStore in aliquots in tightly sealed vials.[4]

Table 2: Stability of Isorhamnetin and Quercetin Glycosides in Dried Onion Coproducts During Long-Term Storage

Compound Storage Temperature Observation Reference
Isorhamnetin 4'-O-glucoside4°C and 22°CA significant decrease was observed during the first month of storage, after which the levels remained stable for up to 12 months.[5]
Quercetin 4'-O-glucoside4°C and 22°CA significant decrease was observed during the first month of storage, after which the levels remained stable for up to 12 months.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (B52724) (HPLC grade)

  • Forced degradation chamber (for photolytic and thermal stress)

3. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

4. Analysis:

  • Analyze all samples at appropriate time points using a stability-indicating HPLC method.

  • The HPLC method should be capable of separating the intact this compound from all degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.

  • Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.

  • Characterize the major degradation products using LC-MS/MS.

Visualizations

Degradation_Pathways I3G This compound Isorhamnetin Isorhamnetin (Aglycone) I3G->Isorhamnetin Hydrolysis (Acid/Base) Glucuronic_Acid Glucuronic Acid I3G->Glucuronic_Acid Hydrolysis (Acid/Base) Oxidation_Products Oxidation Products I3G->Oxidation_Products Oxidation (Light, O2) Isorhamnetin->Oxidation_Products Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photolytic Photolytic Stress Photolytic->Analysis I3G This compound Sample I3G->Acid I3G->Base I3G->Oxidation I3G->Thermal I3G->Photolytic Characterization Degradant Characterization (LC-MS/MS) Analysis->Characterization

Caption: Workflow for a forced degradation study.

Logical_Relationships cluster_factors Factors Influencing Stability cluster_strategies Preventative Strategies Stability This compound Stability Low_Temp Low Temperature Storage Stability->Low_Temp achieved by pH_Control pH Control (6-7) Stability->pH_Control achieved by Light_Protection Light Protection Stability->Light_Protection achieved by Antioxidants Use of Antioxidants Stability->Antioxidants enhanced by Inert_Atmosphere Inert Atmosphere Stability->Inert_Atmosphere enhanced by Temperature Temperature Temperature->Stability decreases pH pH pH->Stability decreases (extremes) Light Light Exposure Light->Stability decreases Oxygen Oxygen Oxygen->Stability decreases

Caption: Factors influencing stability and preventative strategies.

References

Validation & Comparative

Isorhamnetin 3-Glucuronide vs. Isorhamnetin Aglycone: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of isorhamnetin (B1672294) 3-glucuronide and its aglycone form, isorhamnetin. The information presented herein is supported by experimental data from in vivo and in vitro studies, offering valuable insights for researchers in the fields of pharmacology, drug metabolism, and natural product chemistry.

Executive Summary

The bioavailability of flavonoids is a critical factor influencing their physiological effects. Isorhamnetin, a 3'-O-methylated metabolite of quercetin, is found in various dietary sources, often in its glycosidic forms. This comparison focuses on the bioavailability of isorhamnetin 3-glucuronide versus its aglycone. In general, isorhamnetin glycosides, including the 3-glucuronide, exhibit higher bioaccessibility due to their enhanced aqueous solubility and stability during digestion. However, the aglycone form demonstrates superior intestinal permeability. Following absorption, isorhamnetin and its metabolites, including the glucuronidated form, are subject to systemic circulation and metabolism.

Data Presentation: In Vivo Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of isorhamnetin aglycone and a structurally related glucuronide, quercetin-3-O-β-D-glucuronide, in rats after oral administration. Due to the limited availability of direct comparative studies on this compound, data for quercetin-3-O-β-D-glucuronide is utilized as a proxy, given the structural similarity where isorhamnetin is the 3'-O-methylated form of quercetin.

ParameterIsorhamnetin AglyconeQuercetin-3-O-β-D-glucuronide (as proxy for this compound)
Dose 1.0 mg/kg50 mg/kg
Cmax (Maximum Plasma Concentration) 75.2 ng/mL2.04 ± 0.85 µg/mL
Tmax (Time to Maximum Plasma Concentration) 7.2 h222.0 ± 119.2 min (approx. 3.7 h)
AUC (Area Under the Curve) 1623.4 ng·h/mL962.7 ± 602.3 µg·h/L·min

Data Presentation: In Vitro Intestinal Permeability

The apparent permeability coefficient (Papp) is a measure of a compound's ability to cross the intestinal barrier. The following data was obtained from a Caco-2 cell monolayer model, which is a widely accepted in vitro model for predicting human intestinal absorption.

CompoundApparent Permeability Coefficient (Papp) (AP-BL)
Isorhamnetin Aglycone 4.74 ± 0.02 × 10⁻⁶ cm/s
Isorhamnetin Glycosides (general) 1.0 - 1.8 × 10⁻⁶ cm/s

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A representative experimental protocol for determining the pharmacokinetic profile of isorhamnetin and its metabolites in rats is as follows:

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used. The animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They are provided with standard chow and water ad libitum and are fasted overnight before the experiment.

  • Drug Administration: Isorhamnetin aglycone or its glucuronide is administered orally via gavage. The compound is often dissolved or suspended in a suitable vehicle, such as a mixture of DMSO, polyethylene (B3416737) glycol 400, and saline.

  • Blood Sampling: Blood samples (approximately 150-200 µL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration. The blood is collected in heparinized tubes.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: The concentration of the analyte (isorhamnetin and/or its glucuronide) in the plasma samples is quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

In Vitro Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a standard method to evaluate the intestinal absorption of compounds:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal barrier.

  • Transport Experiment: The experiment is initiated by adding the test compound (isorhamnetin aglycone or its glucuronide) to the apical (AP) side of the Caco-2 monolayer, which represents the intestinal lumen. The basolateral (BL) side, representing the blood circulation, contains a compound-free buffer.

  • Sampling: Samples are collected from the BL side at various time points to measure the amount of the compound that has permeated through the cell monolayer.

  • Quantification: The concentration of the compound in the collected samples is determined by HPLC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the compound on the AP side.

Mandatory Visualization

cluster_oral Oral Ingestion cluster_git Gastrointestinal Tract cluster_circulation Systemic Circulation This compound This compound Hydrolysis by Gut Microbiota Hydrolysis by Gut Microbiota This compound->Hydrolysis by Gut Microbiota Isorhamnetin Aglycone Isorhamnetin Aglycone Intestinal Epithelium Intestinal Epithelium Isorhamnetin Aglycone->Intestinal Epithelium Hydrolysis by Gut Microbiota->Isorhamnetin Aglycone Deglycosylation Absorbed Aglycone Absorbed Aglycone Intestinal Epithelium->Absorbed Aglycone Phase II Metabolism (Liver) Phase II Metabolism (Liver) Absorbed Aglycone->Phase II Metabolism (Liver) Glucuronidation/ Sulfation Isorhamnetin Glucuronides/Sulfates Isorhamnetin Glucuronides/Sulfates Phase II Metabolism (Liver)->Isorhamnetin Glucuronides/Sulfates Excretion Excretion Isorhamnetin Glucuronides/Sulfates->Excretion

Caption: Metabolic pathway of this compound and aglycone.

start Start: Animal Acclimatization & Fasting admin Oral Administration (Gavage) start->admin sampling Serial Blood Sampling (Predetermined Time Points) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Quantification by HPLC-MS/MS processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end End: Bioavailability Determination pk_analysis->end

A Comparative Analysis of the Anti-inflammatory Properties of Isorhamnetin 3-glucuronide and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of Isorhamnetin 3-glucuronide and its parent flavonoid, Quercetin. The information presented is based on available experimental data to assist researchers in understanding the potential therapeutic applications of these compounds.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their anti-inflammatory properties. Quercetin, a prominent flavonoid, is known for its potent anti-inflammatory effects. This compound is a major metabolite of isorhamnetin, which itself is a metabolite of quercetin. Understanding the comparative efficacy of these related compounds is crucial for the development of novel anti-inflammatory agents.

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the available data on the inhibitory effects of this compound and Quercetin on key inflammatory mediators. Direct comparative studies with IC50 values for this compound are limited; therefore, a combination of quantitative and qualitative data is presented.

Table 1: Inhibition of Pro-inflammatory Mediators

MediatorThis compoundQuercetinCell LineNotes
Nitric Oxide (NO) Suppresses LPS-induced NO secretion[1]IC50 values reported in various studies, generally in the µM range. Significantly inhibits NO production.[2]RAW 264.7 MacrophagesQuercetin demonstrates a more potent and consistently reported inhibitory effect on NO production compared to the qualitative suppression by this compound.
Prostaglandin E2 (PGE2) Suppresses LPS-induced PGE2 secretion[1]Effectively inhibits PGE2 production.RAW 264.7 MacrophagesBoth compounds show inhibitory effects, though quantitative comparison is challenging without direct IC50 values for this compound.
Tumor Necrosis Factor-α (TNF-α) Does not significantly decrease mRNA and protein levels.[3]Significantly decreases mRNA and protein levels.[3][4] IC50 for gene expression inhibition reported as 44 µM.RAW 264.7 MacrophagesQuercetin is a significantly more potent inhibitor of TNF-α production than this compound.
Interleukin-6 (IL-6) No significant effect on mRNA levels.[3]Significantly decreases mRNA levels.[3] Prevents increase in IL-6 production (40 µM).RAW 264.7 MacrophagesQuercetin demonstrates a clear inhibitory effect on IL-6 expression, while this compound shows little to no effect.
Interleukin-1β (IL-1β) No significant effect on mRNA levels.[3]Significantly decreases mRNA levels.[3]RAW 264.7 MacrophagesSimilar to IL-6, Quercetin is a more effective inhibitor of IL-1β expression.
Inducible Nitric Oxide Synthase (iNOS) No significant effect on mRNA levels.[3]Significantly decreases mRNA levels.[3]RAW 264.7 MacrophagesThe expression of the iNOS enzyme is more effectively suppressed by Quercetin.

Mechanisms of Action: NF-κB and MAPK Signaling Pathways

Both this compound and Quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound: Studies indicate that this compound can suppress the activation of JNK and p38 MAPK pathways in LPS-challenged macrophage cells.[1]

Quercetin: Quercetin has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit. It also attenuates the phosphorylation of key MAPK components, including ERK, JNK, and p38.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like this compound and Quercetin.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability and cytokine assays, larger plates for protein and RNA extraction). After adherence, cells are pre-treated with various concentrations of this compound or Quercetin for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS; e.g., 1 µg/mL), for a designated period (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the tested compounds.

  • Procedure:

    • After the treatment period, the culture medium is removed.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (unstimulated and untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After the treatment and stimulation period, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a 96-well plate.

    • After a short incubation period at room temperature, the absorbance is measured at a wavelength of approximately 540 nm.

    • The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Commercially available ELISA kits for the specific cytokines are used.

    • The assay is performed according to the manufacturer's instructions, which typically involves the following steps:

      • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

      • Adding the collected cell culture supernatants and standards to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that reacts with the enzyme to produce a color change.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • The concentration of the cytokine in the samples is calculated from the standard curve.

Western Blot Analysis for Signaling Pathways (NF-κB and MAPK)

Western blotting is used to detect the levels of specific proteins involved in the NF-κB and MAPK signaling pathways, particularly their phosphorylated (activated) forms.

  • Procedure:

    • Cell Lysis: After treatment and stimulation, cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-p38, phospho-ERK, phospho-JNK) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal using an imaging system.

    • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway Diagrams

NF_kB_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation AP1_n AP-1 (Active) AP1->AP1_n Translocation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Release Quercetin Quercetin Quercetin->MAPK Inhibits Quercetin->IKK Inhibits Isorhamnetin_3_glucuronide Isorhamnetin 3-glucuronide Isorhamnetin_3_glucuronide->MAPK Inhibits (JNK, p38) Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, etc.) NFkB_n->Genes AP1_n->Genes

Caption: Simplified NF-κB and MAPK signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_supernatant_analysis Supernatant Analysis cluster_lysate_analysis Cell Lysate Analysis cluster_results Results start Seed RAW 264.7 cells adhere Allow cells to adhere overnight start->adhere pretreat Pre-treat with this compound or Quercetin adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability supernatant Collect Supernatant stimulate->supernatant lysis Cell Lysis stimulate->lysis griess NO Measurement (Griess Assay) supernatant->griess elisa Cytokine Measurement (ELISA) supernatant->elisa western Signaling Protein Analysis (Western Blot) lysis->western data Data Analysis & Comparison griess->data elisa->data western->data

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion

The available evidence strongly suggests that Quercetin is a more potent anti-inflammatory agent than its metabolite, this compound. Quercetin demonstrates significant inhibitory effects on the production of key pro-inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β, primarily through the modulation of the NF-κB and MAPK signaling pathways. In contrast, the anti-inflammatory activity of this compound appears to be considerably weaker, with studies indicating a lack of significant effect on the expression of several important inflammatory genes. This disparity in activity highlights the critical role of the chemical structure, particularly the presence of a glucuronide moiety, in influencing the biological effects of flavonoids. Further research with direct, quantitative comparisons is warranted to fully elucidate the therapeutic potential of this compound.

References

In Vitro Potency Showdown: Isorhamnetin 3-Glucuronide vs. Its Aglycone, Isorhamnetin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vitro efficacy of the flavonoid isorhamnetin (B1672294) and its primary metabolite, isorhamnetin 3-glucuronide, supported by experimental data and detailed protocols.

Isorhamnetin, a 3'-O-methylated metabolite of the widely studied flavonoid quercetin, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] In biological systems, isorhamnetin is often found in its glycosylated forms, with this compound being a major conjugate.[5][6] Understanding the comparative potency of the aglycone (isorhamnetin) versus its glucuronide is crucial for evaluating its therapeutic potential and mechanism of action. Generally, in vitro studies suggest that the aglycone form exhibits greater biological activity, as the addition of a glucuronide moiety can alter the compound's physicochemical properties and its interaction with cellular targets.[7][8]

Comparative Analysis of In Vitro Potency

The following tables summarize the quantitative data from various in vitro assays, highlighting the differences in potency between isorhamnetin and this compound across different biological activities.

Table 1: Anticancer Activity
CompoundCell LineAssayPotency (IC50)Key FindingsReference
IsorhamnetinMCF-7 (Human Breast Cancer)CytotoxicityMore potent than I3GDose-dependently inhibited cell growth.[9]
This compoundMCF-7 (Human Breast Cancer)CytotoxicityLess potent than IsorhamnetinDose-dependently inhibited cell growth.[9]
IsorhamnetinBEL-7402 (Hepatocellular Carcinoma)Cytotoxicity74.4 ± 1.13 µg/mL (at 72h)Exerted strong cytotoxicity.[10]
This compoundMCF-7 (Human Breast Cancer)Cytotoxicity25-100 µMExhibited a strong cytotoxic effect through a ROS-dependent apoptosis pathway.[11]
Table 2: Anti-inflammatory Activity
CompoundCell Line/SystemAssayKey FindingsReference
IsorhamnetinTNF-α-stimulated BEAS-2B cellsCytokine ExpressionSignificantly decreased the proliferation and reduced the expression of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, and CXCL10) at 20 and 40 μM.[1]
This compoundLPS-challenged RAW264.7 MacrophagesNO and PGE2 ProductionSuppressed LPS-induced secretion of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[12]
This compoundLPS-induced RAW264.7 MacrophagesSignaling Pathway ModulationSuppressed JNK and p38 signaling pathways and increased heme oxygenase-1 (HO-1) expression.[11][12][13]
IsorhamnetinNot specifiedCOX-2 InhibitionInhibits COX-2, an enzyme involved in inflammation.[1]
Table 3: Antioxidant Activity
CompoundAssayPotencyKey FindingsReference
IsorhamnetinDPPH Radical ScavengingPotent antioxidant effect in vitro.The aglycone is a potent antioxidant.[14]
Isorhamnetin 3,7-di-O-beta-D-glucopyranosideDPPH Radical ScavengingNo effect.The diglucoside showed no direct radical scavenging activity, suggesting in vivo metabolism to the active aglycone is necessary.[14]
IsorhamnetinLipid Peroxidation InhibitionEffectiveQuercetin and isorhamnetin at the same concentration have similar inhibitory effects on liver mitochondrial lipid peroxidation in vitro.[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of Isorhamnetin or this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Culture and Treatment: Seed RAW264.7 macrophages in a 96-well plate and treat with Isorhamnetin or this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the NO concentration.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, p-p38, p38, HO-1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the key signaling pathways modulated by Isorhamnetin and its glucuronide, as well as a typical experimental workflow for their in vitro comparison.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, RAW264.7) Treatment Incubate cells with compounds at various concentrations Cell_Culture->Treatment Compound_Prep Compound Preparation (Isorhamnetin & I3G in DMSO) Compound_Prep->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (Griess, ELISA) Treatment->Anti_Inflammatory Western_Blot Mechanism Study (Western Blot) Treatment->Western_Blot Data_Analysis IC50 Calculation, Statistical Analysis Cytotoxicity->Data_Analysis Anti_Inflammatory->Data_Analysis Western_Blot->Data_Analysis Conclusion Potency Comparison Data_Analysis->Conclusion

Experimental workflow for comparing in vitro potency.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators cluster_inhibitors Inhibition by Isorhamnetin/I3G cluster_protective Protective Pathway LPS LPS MAPK MAPK (JNK, p38) LPS->MAPK NFkB NF-κB LPS->NFkB iNOS_COX2 iNOS, COX-2 MAPK->iNOS_COX2 NFkB->iNOS_COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Isorhamnetin Isorhamnetin Isorhamnetin->NFkB Inhibits I3G Isorhamnetin 3-Glucuronide I3G->MAPK Inhibits HO1 HO-1 I3G->HO1 Upregulates

Anti-inflammatory signaling pathways modulated by Isorhamnetin and I3G.

anticancer_pathway cluster_compounds Compounds cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Isorhamnetin Isorhamnetin ROS ↑ Intracellular ROS Isorhamnetin->ROS Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or S Phase) Isorhamnetin->Cell_Cycle_Arrest I3G Isorhamnetin 3-Glucuronide I3G->ROS I3G->Cell_Cycle_Arrest Caspase_Activation Caspase Activation (Caspase-3, -8, -9) ROS->Caspase_Activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation->Apoptosis

Anticancer mechanisms of Isorhamnetin and its glucuronide.

References

Validating Analytical Methods for Isorhamnetin 3-Glucuronide in Complex Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Isorhamnetin 3-glucuronide in complex biological matrices is paramount for pharmacokinetic, metabolic, and toxicological studies. This guide provides an objective comparison of commonly employed analytical and extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The analysis of this compound, a key metabolite of the flavonoid isorhamnetin, presents analytical challenges due to the complexity of biological matrices such as plasma, urine, and tissue homogenates. Effective sample preparation and sensitive analytical techniques are crucial for obtaining reliable and reproducible results. This guide focuses on the validation of analytical methods, comparing the performance of various extraction techniques and analytical platforms.

Comparison of Sample Extraction Techniques

The initial and most critical step in the analysis of this compound from biological samples is the extraction of the analyte from the complex matrix. The choice of extraction method significantly impacts recovery, purity, and the potential for matrix effects in the subsequent analysis. The three most common techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

A study comparing the pharmacokinetics of quercetin (B1663063), isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats found that liquid-liquid extraction with a mixture of n-butyl alcohol and ethyl acetate (B1210297) was more effective than protein precipitation (using methanol (B129727) and acetonitrile) for simultaneously analyzing this range of compounds with varying polarities[1]. For the analysis of flavonoid glucuronides in bile, solid-phase extraction has been shown to be effective in removing interfering bile acids, with recoveries greater than 85% and matrix effects of less than 20%[2][3][4]. In blood samples, a protein precipitation method yielded similarly high recoveries and low matrix effects for flavonoid glucuronides[2][3][4].

Here, we compare the performance of these three methods based on available data for similar flavonoid glucuronides.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Principle Analyte is retained on a solid sorbent and eluted with a solvent.Analyte is partitioned between two immiscible liquid phases.Proteins are precipitated out of solution using a solvent or acid.
Selectivity HighModerate to HighLow
Recovery >85% for flavonoid glucuronides in bile[2][3][4]68.9% to 79.2% for quercetin and its glucuronide in plasma[1]>85% for flavonoid glucuronides in blood[2][3][4]
Matrix Effect <20% for flavonoid glucuronides in bile[2][3][4]Analyte dependent<20% for flavonoid glucuronides in blood[2][3][4]
Throughput ModerateLow to ModerateHigh
Cost HighModerateLow
Automation Potential HighModerateHigh

Comparison of Analytical Methods

Following extraction, the quantification of this compound is typically performed using liquid chromatography coupled with mass spectrometry (LC-MS) or ultraviolet (UV) detection.

MethodPrincipleSensitivitySelectivityThroughput
LC-MS/MS Separation by liquid chromatography followed by detection based on mass-to-charge ratio.HighHighHigh
UPLC-MS/MS A high-pressure version of LC-MS/MS offering faster analysis and better resolution.Very HighVery HighVery High
HPLC-UV Separation by high-performance liquid chromatography followed by detection based on UV absorbance.ModerateModerateModerate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for each of the discussed extraction techniques and the subsequent LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for Urine Samples

This protocol is adapted for the extraction of flavonoid glucuronides from urine.

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange cartridge) with methanol followed by water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.

  • Elution: Elute the this compound from the cartridge using an appropriate solvent (e.g., methanol with a small percentage of acid or base).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples

This protocol is based on a method used for the extraction of quercetin and its glucuronide from rat plasma[1].

  • Sample Preparation: To a plasma sample, add an internal standard.

  • Extraction: Add an extraction solvent (e.g., a mixture of n-butyl alcohol and ethyl acetate).

  • Mixing: Vortex the mixture to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Protein Precipitation (PPT) Protocol for Plasma/Blood Samples

This is a simple and rapid method for removing proteins from plasma or blood samples[2][3][4].

  • Sample Preparation: To a plasma or blood sample, add an internal standard.

  • Precipitation: Add a precipitating agent (e.g., cold acetonitrile (B52724) or methanol) to the sample.

  • Mixing: Vortex the mixture to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte.

  • Evaporation and Reconstitution (Optional but recommended): The supernatant can be directly injected for LC-MS/MS analysis, or it can be evaporated and reconstituted in the mobile phase to improve compatibility and sensitivity.

LC-MS/MS Analytical Method

A general LC-MS/MS method for the analysis of flavonoid glucuronides is described below[2][3][4].

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with two solvents is typically employed.

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

    • Solvent B: Acetonitrile or methanol with a small amount of acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for selective and sensitive detection.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Matrix Biological Matrix Extraction Extraction Biological Matrix->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Extraction_Comparison cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_ppt Protein Precipitation (PPT) SPE_High_Selectivity High Selectivity SPE_High_Recovery High Recovery SPE_Low_Matrix Low Matrix Effect SPE_High_Cost High Cost LLE_Moderate_Selectivity Moderate Selectivity LLE_Moderate_Recovery Moderate Recovery LLE_Variable_Matrix Variable Matrix Effect LLE_Moderate_Cost Moderate Cost PPT_Low_Selectivity Low Selectivity PPT_High_Recovery High Recovery PPT_Variable_Matrix Variable Matrix Effect PPT_Low_Cost Low Cost

References

Navigating Immunoassays for Isorhamnetin 3-glucuronide: A Guide to Specificity and Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the biological roles of flavonoid metabolites, accurate quantification is paramount. Isorhamnetin 3-glucuronide, a key metabolite of quercetin (B1663063), presents a unique challenge for immunoassay development due to its structural similarity to other circulating flavonoid glucuronides. This guide provides a comprehensive comparison of immunoassay considerations for this compound, focusing on the critical aspects of specificity and cross-reactivity, and offers detailed experimental protocols to aid in assay development.

Understanding Specificity and Cross-reactivity in Flavonoid Immunoassays

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are powerful tools for the quantification of small molecules like this compound. The core of these assays is the specific recognition of the target analyte by an antibody. However, the structural similarities among flavonoid metabolites can lead to cross-reactivity, where the antibody binds to non-target molecules, resulting in inaccurate measurements.

The degree of cross-reactivity is influenced by the structural resemblance between the immunogen used to generate the antibody and the cross-reacting molecule. For this compound, key structural features to consider for potential cross-reactivity include the aglycone backbone (Isorhamnetin), the position of the glucuronide group, and the methylation pattern.

Key Potential Cross-reactants for an this compound Immunoassay:

  • Quercetin 3-glucuronide: The direct precursor, differing only by a methyl group on the B-ring. High cross-reactivity is expected.

  • Isorhamnetin (Aglycone): The parent molecule without the glucuronide moiety.

  • Other Isorhamnetin Glucuronides: Isomers with glucuronic acid at different positions.

  • Other Quercetin Metabolites: Including sulfated and other methylated forms of quercetin glucuronides.

  • Other Dietary Flavonoid Glucuronides: From sources like kaempferol (B1673270) or luteolin.

Comparative Analysis of Immunoassay Performance

Immunoassay TargetExpected Specificity for this compoundPotential Cross-reactivity ProfileConsiderations for Development
This compound HighModerate to high with Quercetin 3-glucuronide. Low with aglycones and other flavonoid classes.Requires synthesis of a specific this compound hapten for immunogen preparation.
Quercetin 3-glucuronide Low to ModerateHigh with this compound and other quercetin glucuronides.An antibody raised against Quercetin 3-glucuronide would likely recognize this compound significantly.
General Flavonoid Glucuronide Very LowBroad cross-reactivity with a wide range of flavonoid glucuronides.Useful for screening total flavonoid glucuronide content but not for specific quantification of this compound.

Experimental Protocols

Developing a specific immunoassay for this compound requires a systematic approach, from hapten synthesis to assay validation.

Hapten Synthesis and Immunogen Preparation

To elicit an antibody response to a small molecule like this compound, it must be conjugated to a carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]). This involves introducing a linker arm to the this compound molecule to create a "hapten" that can be covalently bound to the protein.

Methodology:

  • Introduction of a Linker: A carboxyl group can be introduced to the this compound molecule, often at a position distant from the key structural features to be recognized by the antibody (e.g., the methylated B-ring and the glucuronide linkage). This can be achieved through chemical synthesis, for example, by reacting a hydroxyl group on the flavonoid with a bifunctional reagent like succinic anhydride.

  • Activation of the Carboxyl Group: The newly introduced carboxyl group on the hapten is activated using a reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.

  • Conjugation to Carrier Protein: The activated hapten is then reacted with the amino groups of lysine (B10760008) residues on the carrier protein (e.g., BSA) to form a stable amide bond.

  • Purification and Characterization: The resulting immunogen (this compound-BSA conjugate) is purified by dialysis to remove unconjugated hapten and reagents. The conjugation ratio (hapten molecules per protein molecule) is determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Hapten_Synthesis_Workflow I3G This compound Linker Introduction of a Linker Arm I3G->Linker Hapten This compound Hapten Linker->Hapten Activation Activation of Carboxyl Group Hapten->Activation Activated_Hapten Activated Hapten Activation->Activated_Hapten Conjugation Conjugation Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA) Carrier_Protein->Conjugation Immunogen Immunogen (I3G-BSA) Conjugation->Immunogen Purification Purification and Characterization Immunogen->Purification Final_Immunogen Purified Immunogen Purification->Final_Immunogen

Hapten synthesis and immunogen preparation workflow.

Antibody Production and Screening

Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the prepared immunogen.

Methodology:

  • Immunization: Animals are immunized with the this compound-BSA conjugate mixed with an adjuvant to enhance the immune response. A series of booster injections are administered over several weeks.

  • Titer Determination: Blood samples are collected periodically to monitor the antibody titer (the concentration of specific antibodies) using an indirect ELISA, with plates coated with a screening conjugate (e.g., this compound conjugated to a different carrier protein like ovalbumin [OVA] to avoid selecting antibodies against the primary carrier).

  • Antibody Purification (for polyclonal) or Hybridoma Production (for monoclonal): For polyclonal antibodies, the IgG fraction is purified from the serum using protein A/G affinity chromatography. For monoclonal antibodies, spleen cells from the immunized animal are fused with myeloma cells to create hybridomas, which are then screened for the production of the desired antibody.

Development of a Competitive ELISA

A competitive ELISA is the most suitable format for quantifying small molecules. In this format, the free this compound in the sample competes with a labeled form of the analyte (or a competing antigen) for binding to a limited amount of specific antibody. The signal generated is inversely proportional to the concentration of this compound in the sample.

Methodology:

  • Coating: Microtiter plates are coated with the capture antibody (anti-Isorhamnetin 3-glucuronide antibody).

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Competition: A mixture of the sample (or standard) and a fixed amount of enzyme-labeled this compound (the tracer) is added to the wells. They compete for binding to the coated antibody.

  • Washing: The plate is washed to remove unbound components.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Signal Measurement: The absorbance is measured using a microplate reader. The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve.

Competitive_ELISA_Workflow cluster_coating 1. Coating & Blocking cluster_competition 2. Competition cluster_detection 3. Detection Coating Coat plate with anti-I3G antibody Blocking Block non-specific sites Coating->Blocking Addition Add Sample/Standard and Tracer to well Blocking->Addition Sample Sample or Standard (containing I3G) Sample->Addition Tracer Enzyme-labeled I3G (Tracer) Tracer->Addition Incubation Incubate to allow competition Addition->Incubation Washing1 Wash to remove unbound molecules Incubation->Washing1 Substrate Add Substrate Washing1->Substrate Color_Dev Color Development Substrate->Color_Dev Measure Measure Absorbance Color_Dev->Measure

Competitive ELISA workflow for this compound.

Signaling Pathways of Interest

Isorhamnetin and its parent compound, quercetin, are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. An accurate immunoassay for this compound is crucial for pharmacokinetic and pharmacodynamic studies investigating its effects on these pathways.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis & Cell Cycle I3G This compound (and its aglycone, Isorhamnetin) NFkB NF-κB Pathway I3G->NFkB Inhibition MAPK MAPK Pathway (p38, JNK) I3G->MAPK Modulation PI3K_Akt PI3K/Akt Pathway I3G->PI3K_Akt Inhibition COX2 COX-2 Expression NFkB->COX2 Regulates iNOS iNOS Expression NFkB->iNOS Regulates Bcl2 Bcl-2 Family Proteins PI3K_Akt->Bcl2 Regulates Caspases Caspase Activation Bcl2->Caspases Regulates Cell_Cycle Cell Cycle Arrest Caspases->Cell_Cycle Induces

Unveiling the Cytotoxic Landscape: Isorhamnetin 3-Glucuronide Versus Other Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the cytotoxic potential of Isorhamnetin (B1672294) 3-glucuronide and other prominent flavonoid glycosides reveals significant variations in their anti-cancer activity. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their efficacy, supported by detailed experimental protocols and an exploration of the underlying molecular mechanisms.

Isorhamnetin 3-glucuronide, a major metabolite of the flavonoid isorhamnetin, has demonstrated notable cytotoxic effects against various cancer cell lines. However, its potency in comparison to other flavonoid glycosides, such as those derived from quercetin (B1663063) and kaempferol (B1673270), is a subject of ongoing research. This guide aims to dissect the available data to offer a comprehensive overview of their relative cytotoxic performance.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic effects of this compound and other flavonoid glycosides are often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth. A lower IC50 value indicates greater cytotoxic potency.

Studies have shown that the cytotoxic effect of these compounds can be cell-line specific and is influenced by the nature of the aglycone (the non-sugar part of the molecule) and the type and position of the sugar moiety.

In a study on human breast cancer MCF-7 cells, the cytotoxic effects of Quercetin (Que), Isorhamnetin (IS), and this compound (I3G) were compared. The results indicated a clear hierarchy of potency, with the cytotoxic effect ranked as Que > IS > I3G[1][2]. This suggests that the addition of a glucuronide group to isorhamnetin reduces its cytotoxic activity compared to its aglycone and the parent flavonoid, quercetin. Specifically, after 48 hours of treatment with 100 µM of each compound, 70.8% of MCF-7 cells entered early-phase apoptosis with Quercetin, 68.9% with Isorhamnetin, and 49.8% with this compound[2][3].

Similarly, other studies have highlighted that the aglycone form of flavonoids is often more cytotoxic than their glycosylated counterparts. For instance, quercetin aglycone was found to be the most cytotoxic among a range of natural and synthetic quercetin glycosides in Chinese hamster ovary (CHO) cells[4]. In contrast, heavily glucosylated forms like maltooligosyl rutin (B1680289) exhibited the least cytotoxicity[4].

The table below summarizes key quantitative data on the cytotoxic effects of this compound and other selected flavonoid glycosides from various studies.

CompoundCell LineAssayIC50 Value / EffectReference
This compound (I3G) MCF-7 (Human Breast Cancer)Apoptosis Assay49.8% early apoptosis at 100 µM after 48h[2][3]
Isorhamnetin (IS) MCF-7 (Human Breast Cancer)Apoptosis Assay68.9% early apoptosis at 100 µM after 48h[2][3]
Quercetin (Que) MCF-7 (Human Breast Cancer)Apoptosis Assay70.8% early apoptosis at 100 µM after 48h[2][3]
Quercetin CHO (Chinese Hamster Ovary)Colony Formation AssayIC50 of 20-30 µM[4]
Isoquercetin CHO (Chinese Hamster Ovary)Colony Formation AssayIC50 of ~500 µM[4]
Rutin CHO (Chinese Hamster Ovary)Colony Formation AssayIC50 of ~500 µM[4]
Maltooligosyl isoquercetin CHO (Chinese Hamster Ovary)Colony Formation AssayIC50 of ~500 µM[4]
Monoglucosyl rutin CHO (Chinese Hamster Ovary)Colony Formation AssayIC50 of ~700 µM[4]
Maltooligosyl rutin CHO (Chinese Hamster Ovary)Colony Formation AssayDid not reach 50% cell death even at 910 µM[4]
Quercetin-3-O-glucoside Caco-2 (Human Colon Carcinoma)MTT AssayIC50 of 79 µg/mL[5]
Quercetin-3-O-glucoside HepG2 (Human Liver Carcinoma)MTT AssayIC50 of 150 µg/mL[5]
Kaempferol Glycosides (Platanoside) Various Human Leukaemic Cell LinesIn vitro cytotoxicity assayExhibited cytotoxic activity against most cell lines tested[6][7]
Kaempferol Glycosides (Tiliroside) Various Human Leukaemic Cell LinesIn vitro cytotoxicity assayActive against two of the nine tested cell lines[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of flavonoid cytotoxicity.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the flavonoid glycosides (e.g., 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the flavonoid glycosides as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound and other flavonoids are often mediated through the modulation of specific intracellular signaling pathways.

Reactive Oxygen Species (ROS)-Dependent Apoptosis

A common mechanism of action for many flavonoids, including this compound, is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1][2][3] Increased intracellular ROS levels can lead to oxidative stress, which in turn triggers the mitochondrial apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent execution of apoptosis.[8]

ROS_Apoptosis_Pathway Flavonoid Flavonoid Glycoside (e.g., this compound) Cell Cancer Cell Flavonoid->Cell ROS ↑ ROS Generation Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: ROS-dependent apoptotic pathway induced by flavonoid glycosides.

PI3K/AKT/mTOR Signaling Pathway

Isorhamnetin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a crucial pathway for cell growth, proliferation, and survival.[3] By inhibiting this pathway, isorhamnetin can suppress cancer cell proliferation and induce apoptosis. The role of the glucuronide conjugate in modulating this pathway is an area of active investigation.

PI3K_AKT_Pathway Isorhamnetin Isorhamnetin Isorhamnetin->Inhibition PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Isorhamnetin.

Experimental Workflow

The general workflow for comparing the cytotoxic effects of different flavonoid glycosides is outlined below.

Cytotoxicity_Workflow Start Start: Select Flavonoid Glycosides for Comparison CellCulture Cell Line Selection & Culture Start->CellCulture Treatment Treatment with Flavonoid Glycosides at Various Concentrations CellCulture->Treatment CytotoxicityAssay Cytotoxicity/Viability Assays (e.g., MTT) Treatment->CytotoxicityAssay ApoptosisAssay Apoptosis Assays (e.g., Annexin V/PI) Treatment->ApoptosisAssay MechanismStudy Mechanistic Studies (e.g., Western Blot for Signaling Proteins) Treatment->MechanismStudy DataAnalysis Data Analysis: IC50 Calculation, Statistical Comparison CytotoxicityAssay->DataAnalysis ApoptosisAssay->DataAnalysis MechanismStudy->DataAnalysis Conclusion Conclusion: Comparative Efficacy & Mechanism DataAnalysis->Conclusion

References

A Comparative Analysis of Isorhamnetin 3-Glucuronide and Its Synthetic Derivatives in Cellular Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive compounds is paramount. Isorhamnetin (B1672294), a 3'-O-methylated metabolite of quercetin (B1663063), and its derivatives have garnered significant interest for their therapeutic potential. This guide provides an objective comparison of the efficacy of Isorhamnetin 3-glucuronide, a major metabolite, versus its synthetic derivatives, supported by experimental data.

Cytotoxic Efficacy: A Head-to-Head Comparison

A key area of investigation for isorhamnetin and its analogs is their potential as anti-cancer agents. A direct comparison of the cytotoxic effects of this compound against its aglycone, isorhamnetin, and the parent compound, quercetin, has been conducted on human breast cancer MCF-7 cells. The results indicate a clear structure-dependent efficacy, with quercetin exhibiting the highest cytotoxicity, followed by isorhamnetin, and then this compound.[1][2][3] This suggests that the addition of a glucuronide moiety at the 3-position may reduce the compound's anti-proliferative activity in this specific cell line.

Further studies involving synthetic derivatives have shown that modifications at the 3'-O position of isorhamnetin do not significantly impact its cytotoxic activity.[4] This finding is crucial for the design of novel isorhamnetin-based therapeutics, as it suggests that this position can be functionalized, for instance with targeting moieties or for improving pharmacokinetic properties, without compromising the core cytotoxic efficacy of the scaffold.

CompoundCell LineAssayIC50 (µM)Apoptosis Rate (at 100 µM)Reference
This compound MCF-7MTT>10049.8%[1]
Isorhamnetin MCF-7MTT~7568.9%[1]
Quercetin MCF-7MTT~5070.8%[1]
Isorhamnetin 3'-O-Alkyl Homologues VariousGrowth InhibitionNot specified, but similar to isorhamnetinNot specified[4]

Antioxidant Activity: The Role of Glycosylation

The antioxidant potential of flavonoids is a cornerstone of their therapeutic benefits. Comparative studies on the antioxidant activity of isorhamnetin and its glycosidic derivatives reveal that the position of glycosylation plays a critical role. Glycosylation at the 3-position, as in this compound, generally leads to a decrease in antioxidant capacity compared to the aglycone.[5] This is attributed to the substitution of the 3-hydroxyl group, which is important for radical scavenging, and a potential disruption of the molecule's planarity.[5]

In contrast, glycosylation at other positions, such as the 7-position, tends to have a less pronounced effect on antioxidant capacity.[5] This highlights a key consideration for the design of synthetic derivatives: preserving or enhancing the radical scavenging ability by careful selection of modification sites.

CompoundAssayIC50 (µM)Reference
Isorhamnetin DPPH24.61[6][7]
ABTS14.54[6][7]
Lipid Peroxidation Inhibition6.67[6][7]
Isorhamnetin-3-O-glucoside DPPH11.76[8]
Narcissin (Isorhamnetin-3-O-rutinoside) DPPH9.01[8]

Anti-Inflammatory Effects and Signaling Pathways

Isorhamnetin and its derivatives exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9] These pathways are central to the production of pro-inflammatory mediators.

While direct comparative data for a wide range of synthetic derivatives is limited, studies on natural isorhamnetin glycosides indicate that the nature and position of the sugar moiety can influence anti-inflammatory potency. For instance, isorhamnetin diglycosides have shown higher anti-inflammatory potential than triglycosides in some studies.[10]

The following diagram illustrates the general mechanism of NF-κB and MAPK pathway inhibition by isorhamnetin and its derivatives.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKK TLR4->MAPKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB (Active) NFκB->NFκB_nuc translocates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates MAPK_nuc MAPK (Active) MAPK->MAPK_nuc translocates Isorhamnetin Isorhamnetin & Derivatives Isorhamnetin->IKK inhibits Isorhamnetin->MAPKK inhibits Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFκB_nuc->Genes induces MAPK_nuc->Genes induces

Caption: Inhibition of NF-κB and MAPK signaling by Isorhamnetin.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic derivatives for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Sample Preparation: Prepare various concentrations of the test compounds in methanol (B129727).

  • Reaction Mixture: Add 100 µL of the sample solution to 100 µL of a 0.2 mM DPPH solution in methanol in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

The following workflow illustrates the general process for evaluating and comparing the efficacy of this compound and its synthetic derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Comparison I3G This compound (I3G) Cytotoxicity Cytotoxicity Assays (e.g., MTT) I3G->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) I3G->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine levels) I3G->AntiInflammatory Derivatives Synthetic Derivatives Derivatives->Cytotoxicity Derivatives->Antioxidant Derivatives->AntiInflammatory Apoptosis Apoptosis Analysis (Flow Cytometry) Cytotoxicity->Apoptosis Comparison Efficacy Comparison (IC50, % Inhibition) Antioxidant->Comparison Signaling Signaling Pathway Analysis (Western Blot, PCR) AntiInflammatory->Signaling Signaling->Comparison Apoptosis->Comparison

Caption: Experimental workflow for efficacy comparison.

Conclusion

The available data suggests that the biological activity of isorhamnetin derivatives is significantly influenced by their chemical structure. In terms of cytotoxicity against breast cancer cells, this compound is less potent than its aglycone, isorhamnetin. However, synthetic modifications at the 3'-O position appear to be well-tolerated without a loss of cytotoxic activity, opening avenues for the development of novel analogs with improved properties. For antioxidant activity, glycosylation at the 3-position tends to be detrimental. Further comprehensive studies directly comparing this compound with a broader range of synthetic derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Guide to the Quantification of Isorhamnetin 3-glucuronide: HPLC-UV vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Robust and Reproducible Quantification of Isorhamnetin (B1672294) 3-glucuronide.

Isorhamnetin 3-glucuronide, a major metabolite of the dietary flavonoid isorhamnetin, is of significant interest in pharmacokinetic and pharmacodynamic studies due to its potential biological activities. The accurate and precise quantification of this metabolite in biological matrices is paramount for reliable research outcomes. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). We present a synthesis of validated methodologies for structurally similar compounds to offer a representative comparison, complete with experimental protocols, performance data, and workflow visualizations.

Methodology Comparison: At a Glance

The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and sample throughput.

FeatureHPLC-UVUPLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by high-resolution chromatography, detection by mass-to-charge ratio.
Sensitivity ModerateHigh to Very High
Selectivity Good, but susceptible to co-eluting interferences with similar UV spectra.Excellent, highly specific due to monitoring of parent-product ion transitions.
Analysis Time Longer (typically 15-30 minutes per sample).Shorter (typically <10 minutes per sample).
Matrix Effects Less prone to signal suppression/enhancement from biological matrix components.Can be significantly affected by matrix components, requiring careful method development and validation.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Simpler operation and data analysis.More complex instrumentation and data interpretation.

Quantitative Performance Comparison

The following table summarizes typical validation parameters for the quantification of flavonoid glucuronides using HPLC-UV and UPLC-MS/MS, providing a benchmark for expected performance.

Validation ParameterHPLC-UV (Representative)UPLC-MS/MS (Representative)
Linearity (r²) > 0.999> 0.998
Linear Range 0.5 - 100 µg/mL1 - 5000 ng/mL
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~1.5 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (%Recovery) 95 - 105%85 - 115%
Recovery (%) > 90%> 85%
Matrix Effect (%) Not typically assessed< 20%

Experimental Protocols

Detailed methodologies for representative HPLC-UV and UPLC-MS/MS methods for the quantification of this compound in human plasma are provided below.

I. Representative HPLC-UV Method

This protocol is based on validated methods for similar flavonoid glucuronides, such as Quercetin-3-O-glucuronide.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of ice-cold methanol (B129727) containing an internal standard (e.g., 7-hydroxycoumarin).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: 10-40% B over 15 minutes, then a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 350 nm.

II. Representative UPLC-MS/MS Method

This protocol is adapted from a validated method for the quantification of flavonoid glucuronides in biological fluids[1].

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma pre-treated with 100 µL of 4% H₃PO₄.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of 20% acetonitrile in water.

  • Inject 5 µL into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5-95% B over 5 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 491.1.

  • Product Ion (m/z): 315.1 (corresponding to the isorhamnetin aglycone).

  • Collision Energy and other parameters: To be optimized for the specific instrument.

Visualizing the Workflows

To better understand the procedural flow of each method, the following diagrams illustrate the key steps from sample to result.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc uv UV Detection (350 nm) hplc->uv chromatogram Chromatogram Generation uv->chromatogram quantify Quantification chromatogram->quantify

Caption: Experimental workflow for HPLC-UV quantification.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spe Solid Phase Extraction (SPE) plasma->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms mass_spec Mass Spectra Acquisition msms->mass_spec quantify Quantification mass_spec->quantify

Caption: Experimental workflow for UPLC-MS/MS quantification.

Signaling Pathway Context

The accurate quantification of this compound is often crucial for understanding its role in modulating cellular signaling pathways. For instance, isorhamnetin and its metabolites have been implicated in pathways related to inflammation and oxidative stress.

Signaling_Pathway cluster_pathway Cellular Signaling Isorhamnetin_Metabolites This compound (Quantified Analyte) Cell Target Cell NFkB NF-κB Pathway Isorhamnetin_Metabolites->NFkB Inhibition MAPK MAPK Pathway Isorhamnetin_Metabolites->MAPK Modulation Nrf2 Nrf2 Pathway Isorhamnetin_Metabolites->Nrf2 Activation Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation Oxidative_Stress Oxidative Stress Response Nrf2->Oxidative_Stress

References

Correlating In Vitro and In Vivo Efficacy of Isorhamnetin 3-Glucuronide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of Isorhamnetin (B1672294) 3-glucuronide, a significant metabolite of the flavonoid isorhamnetin. By objectively comparing its performance with its aglycone, isorhamnetin, and presenting supporting experimental data, this document aims to elucidate the therapeutic potential of this compound.

Comparative Efficacy Data

The following tables summarize the quantitative data from various studies, offering a clear comparison of the in vitro and in vivo effects of Isorhamnetin 3-glucuronide and its related compounds.

Table 1: In Vitro Anti-Inflammatory and Antioxidant Activity
ParameterCell LineCompoundConcentrationObserved EffectReference
Nitric Oxide (NO) ProductionRAW264.7 MacrophagesThis compound-Suppression of LPS-induced NO secretion[1]
Prostaglandin E2 (PGE2)RAW264.7 MacrophagesThis compound-Suppression of LPS-induced PGE2 secretion[1]
iNOS ExpressionRAW264.7 MacrophagesThis compound5 µMSuppression of LPS-induced iNOS upregulation[2][3]
COX-2 ExpressionRAW264.7 MacrophagesThis compound-Suppression of LPS-induced COX-2 expression[1]
Heme Oxygenase-1 (HO-1)RAW264.7 MacrophagesThis compound-Increased expression[1][2][3]
JNK and p38 PhosphorylationRAW264.7 MacrophagesThis compound-Attenuated LPS-induced activation[1][2][3]
Reactive Oxygen Species (ROS)Human NeutrophilsThis compound10 µMInhibition of ROS production[2][3]
Elastase ReleaseHuman NeutrophilsThis compound1 µMInhibition of elastase release[2][3]
Table 2: In Vitro Anticancer Activity
ParameterCell LineCompoundConcentrationObserved EffectReference
CytotoxicityMCF-7 (Human Breast Cancer)This compound25–100 µMDose-dependent inhibition of cell growth[3][4][5][6]
ApoptosisMCF-7 (Human Breast Cancer)This compound100 µM (48h)49.8% of cells in early-phase apoptosis[7]
MechanismMCF-7 (Human Breast Cancer)This compound25–100 µMActivation of ROS-dependent apoptosis pathway[3][6][7][8]
Cell CycleMCF-7 (Human Breast Cancer)This compound-S-phase arrest[7][8]
Table 3: In Vivo Anti-Inflammatory and Anticancer Activity of Related Isorhamnetin Glycosides
ParameterAnimal ModelCompoundDosageObserved EffectReference
HMGB1 ReleaseMiceIsorhamnetin 3-O-galactoside4.8 mg/mouseInhibition of HMGB1 release and NF-κB activation[2][3]
Tumor GrowthXenografted Immunosuppressed MiceOpuntia ficus-indica extract (rich in isorhamnetin glycosides)-Reduced tumor growth, overexpression of cleaved Caspase-9[3][6]
Fatty Acid SynthesisHigh-fat diet-fed miceOpuntia ficus-indica extract0.3%, 0.6% of dietReduced fatty acid synthesis and hepatic fat accumulation[2]
Oxidative StressStreptozotocin-induced diabetic ratsIsorhamnetin-3,7-diglucoside-Significantly reduced levels of 5-(hydroxymethyl) furfural[2][3]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

G LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 iNOS_COX2 iNOS / COX-2 JNK->iNOS_COX2 p38->iNOS_COX2 I3G Isorhamnetin 3-glucuronide I3G->JNK I3G->p38 HO1 HO-1 I3G->HO1 Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory Pro_inflammatory Pro-inflammatory Mediators (NO, PGE2) iNOS_COX2->Pro_inflammatory G I3G Isorhamnetin 3-glucuronide ROS ROS Generation I3G->ROS CellCycle Cell Cycle Arrest (S-phase) I3G->CellCycle Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation (e.g., Caspase-9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture Cell Culture (e.g., RAW264.7, MCF-7) Treatment Treatment with This compound CellCulture->Treatment Assays Biochemical Assays (MTT, Griess, ELISA, Western Blot) Treatment->Assays Data_invitro In Vitro Data (IC50, Protein Levels) Assays->Data_invitro Correlation Correlation Analysis Data_invitro->Correlation AnimalModel Animal Model (e.g., LPS-induced sepsis, Tumor xenograft) Administration Compound Administration (p.o., i.p.) AnimalModel->Administration Monitoring Monitoring & Sample Collection (Tumor size, Blood, Tissues) Administration->Monitoring Data_invivo In Vivo Data (Tumor volume, Cytokine levels) Monitoring->Data_invivo Data_invivo->Correlation

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Isorhamnetin 3-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Isorhamnetin 3-glucuronide. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not fully established, it is prudent to handle it as a potentially hazardous substance.[1] The primary risks associated with powdered chemical compounds include inhalation of dust particles and direct contact with skin and eyes.

Precautionary Statements from the Safety Data Sheet (SDS) include:

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Avoid release to the environment.[1]

  • If swallowed, call a poison center or doctor.[1]

Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the primary defense against chemical exposure. The level of PPE required depends on the specific handling task.

Task Minimum Required PPE Recommended Additional PPE
Weighing and Handling Solid Powder - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving, especially with organic solvents
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's safety officer for selection)

This table is based on general best practices for handling powdered flavonoids and similar biochemical compounds.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks throughout the experimental process.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and dark place with the container tightly sealed.[1][3]

3.2. Handling and Preparation

  • Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[2]

  • Procedure:

    • Before starting, ensure the work area is clean and uncluttered.

    • Don the appropriate PPE as outlined in the table above.

    • Use dedicated spatulas and weighing boats for handling the solid powder.

    • Avoid creating dust.

    • When dissolving, add the solvent to the powder slowly to prevent splashing.

    • Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

3.3. Accidental Release Measures

  • In case of a spill, use personal protective equipment.[1]

  • Prevent further leakage if possible.[1]

  • For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

  • Decontaminate surfaces by scrubbing with alcohol.[1]

  • Dispose of contaminated material according to approved waste disposal procedures.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[2]

  • Disposal: Dispose of all waste in accordance with federal, state, and local regulations.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Call a physician.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Rinse mouth and call a physician or poison control center if you feel unwell.[1]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don PPE (Gloves, Lab Coat, Goggles) B 2. Prepare Work Area (Fume Hood) A->B C 3. Weigh Solid Compound B->C D 4. Prepare Solution C->D E 5. Decontaminate Surfaces & Equipment D->E F 6. Segregate & Label Waste (Solid & Liquid) E->F H 8. Doff PPE & Wash Hands E->H G 7. Dispose of Waste (Follow Regulations) F->G G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isorhamnetin 3-glucuronide
Reactant of Route 2
Isorhamnetin 3-glucuronide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。